N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQTIIWZCVMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444153 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-41-1 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide for Drug Development Professionals
CAS Number: 186692-41-1
This in-depth technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a synthetic purine derivative of significant interest to researchers in oncology and drug development. As a structural analog of the well-characterized cyclin-dependent kinase (CDK) inhibitor roscovitine, this compound holds potential as a modulator of cell cycle progression and a candidate for anticancer therapies.
Core Compound Data
This compound is a 2,6,9-trisubstituted purine. The strategic placement of the benzylamino group at the 6-position, a chloro group at the 2-position, and an isopropyl group at the 9-position of the purine core are characteristic features that influence its biological activity, particularly its interaction with the ATP-binding pocket of cyclin-dependent kinases.
| Property | Value | Reference |
| CAS Number | 186692-41-1 | [1][2] |
| Molecular Formula | C₁₅H₁₆ClN₅ | [1] |
| Molecular Weight | 301.77 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |
Mechanism of Action: Cyclin-Dependent Kinase Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle. By forming complexes with their regulatory partners, cyclins, CDKs phosphorylate a multitude of protein substrates to drive the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound, like roscovitine, is expected to compete with ATP for the binding site on various CDK-cyclin complexes, thereby preventing the phosphorylation of downstream targets and inducing cell cycle arrest.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and widely applicable method can be adapted from the synthesis of roscovitine and other 2,6,9-trisubstituted purines.
General Synthesis of 2,6,9-Trisubstituted Purine Analogs
This protocol is based on the common synthetic routes described for roscovitine and related compounds.
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine in a suitable solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate - K₂CO₃).
-
Add the alkylating agent (in this case, 2-bromopropane) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloro-9-isopropylpurine.
Step 2: Amination at the C6 Position
-
Dissolve the 2,6-dichloro-9-isopropylpurine in a suitable solvent (e.g., n-butanol or ethanol).
-
Add an excess of benzylamine and a non-nucleophilic base (e.g., triethylamine - Et₃N).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activity Data
The biological activity of this compound is anticipated to be similar to that of roscovitine and other 2,6,9-trisubstituted purine analogs, which have been extensively studied as CDK inhibitors. The following tables summarize the reported inhibitory concentrations (IC₅₀) for roscovitine and some of its analogs against various cyclin-dependent kinases and their cytotoxic effects on different cancer cell lines. This data provides a valuable benchmark for the expected potency of the title compound.
Table 1: Inhibitory Activity (IC₅₀) of Roscovitine and Analogs against Cyclin-Dependent Kinases
| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p25 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) | Reference |
| Roscovitine | ~0.65 | ~0.7 | ~0.7 | ~0.16 - 0.28 | ~0.8 | ~0.2 | |
| Analog 16g¹ | - | ~0.14² | - | - | - | - | [4][5] |
¹(S)-enantiomer with a guanidino group at C6 and the same C2 side chain as roscovitine. ²Activity is approximately five-fold higher than roscovitine.
Table 2: Cytotoxicity (GI₅₀/IC₅₀) of 2,6,9-Trisubstituted Purine Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |
| Roscovitine Analog 16g | MCF7 | Breast Cancer | >10-fold more cytotoxic than roscovitine | [4][5] |
| Purine Analog 30d | SK-Br3 | HER2+ Breast Cancer | 0.046 | [6][7] |
| Purine Analog 30d | HCC1954 | HER2+ Breast Cancer | 0.036 | [6][7] |
| Purine Analog 30e | SK-Br3 | HER2+ Breast Cancer | <0.05 | [6][7] |
| Purine Analog 30e | HCC1954 | HER2+ Breast Cancer | <0.05 | [6][7] |
Conclusion
This compound is a promising scaffold for the development of novel anticancer agents. Its structural similarity to established CDK inhibitors like roscovitine suggests a similar mechanism of action, involving the inhibition of cell cycle progression. The provided synthetic strategies and comparative biological activity data offer a solid foundation for further research and development of this and related compounds. Future studies should focus on the precise determination of its inhibitory profile against a panel of kinases and its efficacy in various cancer cell models to fully elucidate its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | CAS#:39639-47-9 | Chemsrc [chemsrc.com]
- 3. N-Benzyl-2-chloro-9H-purin-6-amine - Lead Sciences [lead-sciences.com]
- 4. Synthesis and biological evaluation of guanidino analogues of roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a synthetically derived purine analogue belonging to the class of 2,6,9-trisubstituted purines. This class of compounds is of significant interest in medicinal chemistry and drug discovery, primarily due to their potential as kinase inhibitors. Compounds with the purine scaffold are known to competitively bind to the ATP-binding site of a variety of protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in kinase inhibitor programs. This guide provides a comprehensive overview of its known physical and chemical properties, a probable synthetic route based on related compounds, and discusses its potential biological activities and relevant experimental methodologies in the context of its chemical class.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from commercial supplier information.
| Property | Value | Reference(s) |
| CAS Number | 186692-41-1 | [1] |
| Molecular Formula | C₁₅H₁₆ClN₅ | [1] |
| Molecular Weight | 301.78 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 180-182 °C | |
| Boiling Point (Predicted) | 449.3 ± 55.0 °C | |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
Synthesis and Characterization
Inferred Synthetic Protocol
The most likely synthetic pathway involves the nucleophilic aromatic substitution of a chlorine atom at the C6 position of a purine ring by benzylamine. A plausible starting material is 2,6-dichloro-9-isopropyl-9H-purine.
Reaction Scheme:
Caption: Inferred synthetic pathway for this compound.
Detailed Methodology:
This protocol is adapted from the synthesis of structurally similar compounds.
-
Reaction Setup: To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add benzylamine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (2.0-3.0 eq) to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 90°C, for a period of 2 to 6 hours. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and any remaining starting materials.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectral Characterization (Predicted)
No experimental spectral data for this specific compound was found. However, based on its structure, the following characteristic signals would be expected:
¹H NMR:
-
Signals in the aromatic region corresponding to the protons of the benzyl group and the C8-H of the purine ring.
-
A multiplet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.
-
A doublet for the methylene protons of the benzyl group, which may show coupling to the N-H proton.
-
A broad singlet for the N-H proton of the amine.
¹³C NMR:
-
Signals corresponding to the carbon atoms of the purine and benzene rings.
-
Signals for the isopropyl and benzyl carbons.
IR Spectroscopy:
-
An N-H stretching vibration in the region of 3350-3310 cm⁻¹ for the secondary amine.
-
C-N stretching vibrations.
-
Aromatic C-H stretching and bending vibrations.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.
Biological Activity and Potential Applications
While direct biological data for this compound is scarce, the broader class of 2,6,9-trisubstituted purines has been extensively investigated as potent inhibitors of protein kinases.[2][3][4][5][6]
Kinase Inhibition
The purine scaffold is considered a "privileged structure" in medicinal chemistry as it can serve as a template for inhibitors of a wide range of kinases by mimicking the adenine moiety of ATP.[4][6] The substituents at the 2, 6, and 9 positions play a crucial role in determining the potency and selectivity of inhibition.
-
The N-benzyl group at the C6 position can interact with hydrophobic regions of the kinase active site.
-
The chloro group at the C2 position can influence the electronic properties of the purine ring and may be involved in hydrogen bonding or other interactions within the active site.
-
The isopropyl group at the N9 position often projects into the solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.
Based on structure-activity relationship (SAR) studies of similar compounds, this compound is a candidate for inhibiting various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[3]
-
Tyrosine Kinases (e.g., Bcr-Abl, FLT3-ITD): These are often constitutively active in certain leukemias and are validated drug targets.[4][5]
-
Other kinases implicated in cancer and inflammatory diseases.
Potential Signaling Pathways
Inhibition of upstream kinases can modulate downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. For example, inhibition of kinases like FLT3-ITD or PDGFRα by related purine analogs has been shown to affect the MAPK and STAT signaling pathways.[5]
Caption: Potential mechanism of action via kinase inhibition and downstream signaling.
Experimental Workflows
To evaluate the biological activity of this compound, a series of standard in vitro assays would be employed.
Kinase Activity Assays
The inhibitory activity of the compound against a panel of purified kinases can be determined using various in vitro assay formats, such as radiometric assays (e.g., ³³P-ATP filter binding) or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ATP consumption. The output of these assays is typically the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Proliferation Assays
The cytotoxic or anti-proliferative effects of the compound on various cancer cell lines can be assessed using assays such as the MTT, MTS, or CellTiter-Glo assays. These assays measure cell viability and provide an EC₅₀ value.
Caption: General experimental workflow for biological evaluation.
Safety Information
Based on supplier safety data, this compound is classified as toxic.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501.
-
Pictogram: GHS06 (Skull and crossbones).
Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated fume hood, are mandatory when handling this compound.
Conclusion
This compound is a member of the pharmacologically significant class of 2,6,9-trisubstituted purines. While specific biological and spectral data for this compound are not widely published, its chemical structure strongly suggests its potential as a kinase inhibitor. The information provided in this guide on its physicochemical properties, inferred synthesis, and potential biological applications serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 186692-41-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia | MDPI [mdpi.com]
- 5. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold is a key component in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, plausible synthesis protocol for this compound. Furthermore, it delves into the potential biological context, particularly its role as a modulator of kinase signaling pathways, and offers predicted spectroscopic data to aid in its characterization.
Molecular Structure and Physicochemical Properties
This compound possesses a core purine ring system substituted at key positions to enhance its biological activity. The benzyl group at the N6-position and the isopropyl group at the N9-position contribute to its lipophilicity and steric profile, influencing its interaction with target proteins. The chloro group at the C2-position is a common feature in purine-based kinase inhibitors, often contributing to enhanced potency.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ClN₅ | [1][2][3] |
| Molecular Weight | 301.78 g/mol | [1][2] |
| CAS Number | 186692-41-1 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 180-182 °C | [4] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis Methodology
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient experimental protocol, adapted from the synthesis of structurally similar compounds, is detailed below.[5]
Materials and Reagents
-
2,6-Dichloro-9-isopropyl-9H-purine
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Protocol
-
Reaction Setup: To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and triethylamine (1.2 eq).
-
Reaction Conditions: Stir the resulting mixture at 90 °C for 3-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash them twice with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~7.8 ppm (s, 1H): C8-H proton of the purine ring.
-
δ ~5.9 ppm (br s, 1H): N-H proton of the amine.
-
δ ~4.8 ppm (septet, 1H): Methine proton of the isopropyl group.
-
δ ~4.7 ppm (d, 2H): Methylene protons of the benzyl group.
-
δ ~1.6 ppm (d, 6H): Methyl protons of the isopropyl group.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~155-156 ppm: C6 of the purine ring.
-
δ ~154-155 ppm: C2 of the purine ring.
-
δ ~140 ppm: C4 of the purine ring.
-
δ ~138 ppm: Quaternary carbon of the benzyl group.
-
δ ~127-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~120 ppm: C5 of the purine ring.
-
δ ~47 ppm: Methine carbon of the isopropyl group.
-
δ ~45 ppm: Methylene carbon of the benzyl group.
-
δ ~23 ppm: Methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3310 (weak) | N-H stretch | Secondary amine |
| 3100-3000 (medium) | C-H stretch | Aromatic C-H |
| 2980-2960 (medium) | C-H stretch | Aliphatic C-H |
| ~1620 (medium) | C=N stretch | Purine ring |
| ~1580 (medium) | C=C stretch | Aromatic ring |
| 1335-1250 (strong) | C-N stretch | Aromatic amine |
| ~1050 (medium) | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 301, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, due to the presence of the chlorine-37 isotope.
Biological Context and Signaling Pathways
Substituted purines, such as this compound, are widely recognized for their potential to inhibit various protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
This class of compounds often acts as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. This can disrupt downstream signaling pathways that control cell proliferation, survival, and differentiation. A plausible signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Safety Information
This compound is a chemical substance that should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the GHS06 pictogram, indicating that it can be toxic or fatal if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This technical guide has provided a detailed overview of its molecular structure, properties, and a robust synthesis protocol. The predicted spectroscopic data will aid researchers in its characterization, and the outlined biological context provides a rationale for its further investigation in drug discovery programs. As with any biologically active compound, appropriate safety precautions must be observed during its handling and use.
References
- 1. This compound | 186692-41-1 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound|CAS 186692-41-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound CAS#: 186692-41-1 [amp.chemicalbook.com]
- 5. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Diverse Biological Activities of 2,6,9-Trisubstituted Purines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6,9-trisubstituted purine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable range of biological activities. These compounds have garnered significant attention, particularly as potent inhibitors of various protein kinases, making them promising candidates for the development of novel therapeutics, especially in oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of this versatile class of molecules.
Introduction: The Versatility of the Purine Scaffold
Purines are fundamental components of nucleic acids and play crucial roles in a vast array of cellular processes.[1][2] The inherent biological relevance of the purine core has made it an attractive starting point for the design of small molecule inhibitors targeting ATP-binding sites in enzymes, particularly protein kinases. By modifying the purine ring at the 2, 6, and 9 positions, chemists have been able to develop highly potent and selective inhibitors for a variety of key cellular targets. This strategic substitution allows for the fine-tuning of pharmacological properties, leading to compounds with diverse therapeutic potential, from anti-cancer agents to neuroprotective compounds.[3]
Synthesis of 2,6,9-Trisubstituted Purines
The synthesis of 2,6,9-trisubstituted purines typically follows a sequential substitution strategy starting from readily available purine backbones like 2,6-dichloropurine or 2-fluoro-6-chloropurine.[4][5] The differential reactivity of the C2, C6, and N9 positions allows for a controlled and stepwise introduction of various substituents.
A general synthetic workflow is as follows:
-
N9-Alkylation: The first step often involves the alkylation of the purine ring at the N9 position.[1][5]
-
C6-Substitution: The more reactive C6 position is then targeted for nucleophilic aromatic substitution, commonly with amines.[5]
-
C2-Substitution: Finally, the least reactive C2 position is substituted, which may require more forcing conditions such as microwave irradiation.[1][5]
Caption: General synthetic route for 2,6,9-trisubstituted purines.
Biological Activity as Kinase Inhibitors
A significant body of research has focused on the development of 2,6,9-trisubstituted purines as inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.
Cyclin-Dependent Kinase (CDK) Inhibition
Some of the most well-studied 2,6,9-trisubstituted purines are potent inhibitors of cyclin-dependent kinases (CDKs), key enzymes in cell cycle regulation.[2][6][7] Compounds like roscovitine and olomoucine are classic examples of this class of inhibitors.[1] More recent research has led to the development of highly potent and selective CDK inhibitors with significant anti-proliferative activity against various cancer cell lines.
For instance, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, demonstrating strong antiproliferative activity against both trastuzumab-sensitive and -resistant HER2+ breast cancer cells.[8][9][10] Certain analogues, such as 30d and 30e, have shown equipotent activity with GI50 values below 50 nM.[8][9][10] These compounds were found to downregulate the levels of cyclin K and the phosphorylation of RNA polymerase II, leading to the suppression of downstream gene expression.[8][9][10]
Another study highlighted fadraciclib, a 2,6,9-trisubstituted purine analog, as an orally available and competitive inhibitor of CDK9 and CDK2.[11] Fadraciclib induced G1 cell cycle arrest and apoptosis in various cancer cell lines by inhibiting CDK9-dependent phosphorylation of RNAPII.[11]
| Compound | Target CDK(s) | IC50 / GI50 | Cell Line(s) | Reference |
| Analogue 30d | CDK12 | GI50 < 50 nM | SK-Br3, HCC1954 | [8][9][10] |
| Analogue 30e | CDK12 | GI50 < 50 nM | SK-Br3, HCC1954 | [8][9][10] |
| Fadraciclib | CDK9, CDK2 | Not specified | Leukemia, breast, lung cancer | [11] |
| Compound 21 | CDK5, CDK1, CDK2 | IC50 = 0.16, 0.45, 0.65 µM | HeLa | [7] |
Inhibition of Other Oncogenic Kinases
The therapeutic potential of 2,6,9-trisubstituted purines extends beyond CDK inhibition. Researchers have successfully designed inhibitors targeting other key oncogenic kinases.
Bcr-Abl, BTK, and FLT3-ITD: A series of 31 novel 2,6,9-trisubstituted purines were designed and evaluated as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), all of which are implicated in leukemia.[12] Specific compounds showed high selectivity for each kinase, with IC50 values in the nanomolar to low micromolar range.[12]
-
Compound 4f: IC50 = 70 nM for Bcr-Abl[12]
-
Compound 5j: IC50 = 0.41 µM for BTK[12]
-
Compound 5b: IC50 = 0.38 µM for FLT3-ITD[12]
PDGFRα: A collection of 2,6,9-trisubstituted purines demonstrated nanomolar potency against platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase often activated in various tumors.[13] Compound 14q , for example, inhibited the autophosphorylation of PDGFRα and its downstream signaling pathways involving STAT3 and ERK1/2 in a human eosinophilic leukemia cell line.[13]
| Compound | Target Kinase(s) | IC50 | Cell Line(s) | Reference |
| Compound 4f | Bcr-Abl | 70 nM | K562 | [12] |
| Compound 5j | BTK | 0.41 µM | Ramos | [12] |
| Compound 5b | FLT3-ITD | 0.38 µM | MV4-11 | [12] |
| Compound 14q | PDGFRα | Nanomolar potency | EOL-1 | [13] |
Mechanism of Action: From Kinase Inhibition to Cellular Effects
The primary mechanism of action for many biologically active 2,6,9-trisubstituted purines is the competitive inhibition of the ATP-binding site of protein kinases. This inhibition disrupts downstream signaling pathways, leading to various cellular effects, including cell cycle arrest, apoptosis, and suppression of proliferation.
CDK Inhibition and Cell Cycle Arrest
Inhibition of CDKs by 2,6,9-trisubstituted purines disrupts the normal progression of the cell cycle. For example, inhibition of CDK2 can lead to a G1 phase arrest, while inhibition of CDK1 can cause a G2/M arrest.[14] Some compounds have been shown to induce cell cycle arrest at the S-phase as well.[15]
Caption: Mechanism of CDK inhibition leading to cell cycle arrest.
Induction of Apoptosis
Many 2,6,9-trisubstituted purines have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][15] This can occur through various mechanisms, including the disruption of microtubule assembly, as seen with myoseverin, or as a direct consequence of inhibiting critical survival signaling pathways.[1] Flow cytometry analysis has been a key method to confirm the apoptotic effects of these compounds.[1]
Downregulation of Key Signaling Pathways
The inhibition of specific kinases by these purine derivatives leads to the downregulation of entire signaling cascades. For example, CDK12 inhibitors were shown to downregulate the expression of CDK12 downstream genes like IRS1 and WNT1.[8][9][10] Similarly, PDGFRα inhibitors suppressed the phosphorylation of downstream effectors such as STAT3 and ERK1/2.[13]
Caption: Inhibition of the PDGFRα signaling pathway.
Experimental Protocols
A variety of in vitro assays are employed to characterize the biological activity of 2,6,9-trisubstituted purines.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Cells are incubated with the test compounds for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[1]
Kinase Inhibition Assays
-
In Vitro Kinase Assays: The inhibitory activity of the compounds against specific kinases is determined using purified enzyme preparations. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using radioisotopes (e.g., [γ-³²P]ATP) or fluorescence-based methods, to calculate the IC50 value.
Cell Cycle Analysis
-
Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the compounds, harvested, fixed, and stained with a fluorescent dye that intercalates into DNA, such as propidium iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in each phase.[1][15]
Apoptosis Assays
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Caption: A typical workflow for the in vitro biological evaluation.
Conclusion and Future Directions
The 2,6,9-trisubstituted purine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research in this area has led to the identification of numerous compounds with significant anti-cancer activity in preclinical models. The versatility of the purine core, coupled with the ability to readily modify the 2, 6, and 9 positions, allows for the generation of large and diverse chemical libraries for screening against a wide range of biological targets.[2]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their drug-like characteristics. Further exploration of their activity against other kinase targets and in other disease areas, such as neurodegenerative disorders, is also a promising avenue of investigation.[3] The continued application of structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic strategies will undoubtedly lead to the discovery of novel 2,6,9-trisubstituted purines with enhanced therapeutic potential.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]
- 10. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a member of the 2,6,9-trisubstituted purine class of compounds, which has garnered significant attention in medicinal chemistry due to the potent and selective inhibitory activity of its analogues against various protein kinases. This technical guide synthesizes the available research to elucidate the probable mechanism of action of this compound, focusing on its role as a kinase inhibitor. While specific quantitative data for this exact molecule is limited in publicly accessible literature, this document draws upon extensive research on structurally analogous compounds to provide a comprehensive overview of its likely biological targets, signaling pathways, and the experimental methodologies used for their characterization.
Introduction: The Prominence of 2,6,9-Trisubstituted Purines in Kinase Inhibition
The purine scaffold is a privileged structure in drug discovery, forming the core of many endogenous signaling molecules, including adenosine triphosphate (ATP). Consequently, synthetic purine derivatives have been rationally designed to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases. The 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle, and other kinases implicated in cancer and inflammatory diseases.[1]
The structural features of this compound, specifically the substitutions at the 2, 6, and 9 positions of the purine ring, are consistent with those of known kinase inhibitors. The benzylamino group at the 6-position, the chloro group at the 2-position, and the isopropyl group at the 9-position are all known to influence the potency and selectivity of these compounds.
Probable Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action for this compound is likely the inhibition of Cyclin-Dependent Kinases (CDKs).[2][3] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The proposed mechanism involves the purine core of the molecule acting as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK enzyme. The various substituents at the 2, 6, and 9 positions then form specific interactions with amino acid residues within this pocket, leading to competitive inhibition of ATP binding and subsequent blockade of the kinase's phosphorylating activity. This inhibition of CDK activity leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[4]
Signaling Pathway of CDK Inhibition
References
- 1. Buy 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine [smolecule.com]
- 2. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of biologically active molecules. Among these, N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology and infectious diseases. This technical guide provides an in-depth analysis of the potential therapeutic targets of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Compound and Its Significance
This compound serves as a crucial synthetic intermediate in the development of novel therapeutic agents. Its 6,9-disubstituted purine core is a well-established pharmacophore known to interact with a variety of biological targets. Researchers have utilized this scaffold in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates targeting key regulators of cellular processes.[1] The primary therapeutic avenues explored for derivatives of this compound include cancer, through the inhibition of protein kinases, as well as antibacterial and antileishmanial applications.[2][3]
Potential Therapeutic Targets and Biological Activity
The primary therapeutic targets identified for derivatives of this compound are protein kinases, a family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 6-benzylaminopurine have been synthesized and evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A notable study focused on C-2 and N-9 substituted 6-benzylaminopurine derivatives as CDK2 inhibitors. In this research, the 2-chloro group of the parent compound was replaced with various substituents to explore the impact on inhibitory activity.
One of the most potent compounds identified was 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine , which demonstrated an IC50 value of 0.9 µM against CDK2.[4] This finding highlights the potential of this class of compounds to induce cell cycle arrest and inhibit tumor growth by targeting the machinery of cell division. The activity of this derivative was found to be nearly equivalent to that of roscovitine, a well-known CDK inhibitor.[4]
Table 1: CDK2 Inhibitory Activity of a Key N-Benzyl-9-isopropyl-9H-purin-6-amine Derivative [4]
| Compound | Target | IC50 (µM) |
| 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine (7b-iii) | CDK2 | 0.9 |
| Olomoucine (Reference) | CDK2 | >10 |
| Roscovitine (Reference) | CDK2 | ~0.7 |
Inhibition of Oncogenic Kinases in Leukemia
The 2,6,9-trisubstituted purine scaffold, which is closely related to this compound, has been extensively investigated for its potential in treating leukemia. These derivatives have been designed and synthesized as inhibitors of key oncogenic kinases that drive the proliferation of cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.
Synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine
A common synthetic route to the core scaffold involves the reaction of 6-Chloro-9-isopropyl-9H-purine with benzylamine.[2]
Procedure:
-
Dissolve 6-Chloro-9-isopropyl-9H-purine (1 equivalent) and benzylamine (1.05 equivalents) in a mixture of DMSO and triethylamine (1.1 equivalents).
-
Stir the resulting solution at 90°C for 2 hours.
-
Upon cooling, dilute the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to yield the crude product.
-
Purify the crude product via column chromatography.
Synthetic workflow for N-Benzyl-9-isopropyl-9H-purin-6-amine.
Signaling Pathways and Logical Relationships
The therapeutic effects of this compound derivatives, particularly their anticancer properties, are rooted in their ability to modulate critical cellular signaling pathways. As potent kinase inhibitors, these compounds can disrupt the signaling cascades that lead to uncontrolled cell proliferation and survival.
Cell Cycle Regulation by CDK Inhibition
The inhibition of Cyclin-Dependent Kinases (CDKs) is a primary mechanism by which these purine derivatives can exert their anticancer effects. CDKs, in association with their cyclin partners, drive the progression of the cell through the various phases of the cell cycle. By blocking the activity of key CDKs, such as CDK2, these compounds can halt the cell cycle, preventing DNA replication and cell division, which can ultimately lead to apoptosis (programmed cell death).
Inhibition of the G1/S cell cycle transition by a purine derivative.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The demonstrated activity of its analogs as potent inhibitors of CDKs and other oncogenic kinases underscores their potential as anticancer agents. Further exploration of the structure-activity relationships, particularly focusing on modifications at the C-2 and C-6 positions of the purine ring, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.
References
- 1. This compound [myskinrecipes.com]
- 2. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Precision: A Technical Guide to the Discovery and History of Substituted Purine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of substituted purine inhibitors from laboratory curiosities to clinical candidates represents a pivotal chapter in the annals of drug discovery. These heterocyclic compounds, mimicking the endogenous purine nucleosides adenosine and guanosine, have emerged as a versatile scaffold for the development of highly specific inhibitors of key cellular enzymes, most notably protein kinases. Their profound impact on our understanding and therapeutic targeting of the cell cycle, neurobiology, and inflammatory processes cannot be overstated. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the development of substituted purine inhibitors, with a particular focus on their role as modulators of cyclin-dependent kinase (CDK) activity.
The Genesis of a New Class of Inhibitors: From Broad-Spectrum to Selective Targeting
The story of purine-based inhibitors is intrinsically linked to the broader history of antimetabolites in cancer chemotherapy. Early purine analogs like 6-mercaptopurine and thioguanine were developed with the rationale of disrupting nucleic acid synthesis in rapidly proliferating cancer cells. While effective, these agents often suffered from a lack of specificity, leading to significant off-target effects.
A paradigm shift occurred with the realization that purine analogs could be tailored to inhibit specific enzymes by exploiting the structural features of their ATP-binding pockets. The initial breakthrough in the context of cell cycle control came with the discovery of olomoucine and its more potent successor, roscovitine (also known as seliciclib). These 2,6,9-trisubstituted purines were identified through screening for inhibitors of CDK1, a key regulator of the mitotic phase of the cell cycle.[1][2] This discovery ushered in an era of structure-based drug design, leading to the development of a plethora of substituted purine inhibitors with varying degrees of potency and selectivity against different kinases.
Quantitative Analysis of Substituted Purine Inhibitors
The development of substituted purine inhibitors has been heavily reliant on quantitative structure-activity relationship (QSAR) studies. The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the IC50 values for several key substituted purine inhibitors against a panel of cyclin-dependent kinases, providing a comparative overview of their potency and selectivity.
| Inhibitor | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p25 | CDK6/cyclin D3 | CDK7/cyclin H | CDK9/cyclin T1 | Reference(s) |
| Olomoucine | 7 µM | 7 µM | 7 µM | >100 µM | 3 µM | >100 µM | - | - | [3][4] |
| Roscovitine (Seliciclib) | 0.65 µM | 0.70 µM | 0.70 µM | >100 µM | 0.16 µM | >100 µM | 0.46 µM | 0.60 µM | [5] |
| Purvalanol A | 4 nM | 70 nM | 35 nM | 850 nM | 75 nM | - | 100 nM | - | [6][7] |
| Purvalanol B | 6 nM | 6 nM | 9 nM | - | 6 nM | - | - | - | [8] |
| NU2058 | 26 µM | 17 µM | - | - | - | - | - | - | [9][10] |
| NU6102 | 250 nM | 5 nM | 5 nM | - | - | - | 4.4 µM | 1.1 µM | [11] |
Key Experimental Protocols
The characterization of substituted purine inhibitors relies on a suite of standardized biochemical and cell-based assays. The following sections provide detailed methodologies for two of the most critical experiments: in vitro kinase inhibition assays and cell cycle analysis by flow cytometry.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a classic method for determining the inhibitory activity of a compound against a specific protein kinase using a radiolabeled ATP substrate.
Materials:
-
Purified active kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substituted purine inhibitor stock solution (in DMSO)
-
ATP solution (unlabeled)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of the substituted purine inhibitor in the kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of a cell population following treatment with a substituted purine inhibitor.
Materials:
-
Cultured cells
-
Substituted purine inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the substituted purine inhibitor or vehicle (DMSO) for a desired period (e.g., 24-48 hours).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Fixation: Wash the cells with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][16][17][18][19]
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
Understanding the impact of substituted purine inhibitors on cellular signaling is crucial for their rational development. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows.
CDK/Rb/E2F Signaling Pathway
This pathway is a critical regulator of the G1/S transition of the cell cycle and a primary target of many substituted purine inhibitors.
Caption: The CDK/Rb/E2F pathway controlling the G1/S transition.
Roscovitine's Dual Impact on NF-κB Signaling
Roscovitine has been shown to not only inhibit CDKs but also to suppress the pro-inflammatory NF-κB pathway, highlighting its potential in treating inflammatory diseases.
Caption: Roscovitine inhibits the canonical NF-κB signaling pathway.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the IC50 value of a substituted purine inhibitor.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Conclusion and Future Directions
The discovery and development of substituted purine inhibitors have profoundly advanced our ability to probe and modulate the activity of protein kinases. From the early, less selective compounds to the highly potent and specific inhibitors of today, this class of molecules has been instrumental in dissecting complex signaling pathways and has provided numerous leads for therapeutic intervention. The ongoing exploration of the vast chemical space around the purine scaffold, coupled with increasingly sophisticated screening and design strategies, promises the advent of next-generation inhibitors with enhanced efficacy and safety profiles. The continued investigation of their polypharmacology may also unveil novel therapeutic applications in a wide range of human diseases, solidifying the legacy of substituted purines as a cornerstone of modern medicinal chemistry.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 15. google.com [google.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. medicine.uams.edu [medicine.uams.edu]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
In-Depth Technical Guide to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a substituted purine derivative of interest in biomedical research and drug discovery. The document details safety protocols, handling procedures, and the current understanding of its potential biological applications, with a focus on its role as a potential kinase inhibitor.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 186692-41-1 | |
| Molecular Formula | C₁₅H₁₆ClN₅ | |
| Molecular Weight | 301.77 g/mol | |
| Appearance | Solid | |
| Melting Point | 180-182 °C | |
| Boiling Point | 449.3±55.0 °C (Predicted) | |
| Density | 1.33±0.1 g/cm³ (Predicted) | |
| Purity | Typically ≥95% |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, or inhalation. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | skull | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | skull | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | skull | Danger | H331: Toxic if inhaled |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound. The recommended precautionary statements and required PPE are outlined below.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P361: Take off immediately all contaminated clothing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes must be worn.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or if there is a risk of aerosolization. All handling should ideally be performed within a certified chemical fume hood.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. |
Storage and Disposal
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The compound should be kept in a tightly sealed container under an inert atmosphere and stored at 2-8°C in a dark place.
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Experimental Protocols
Probable Synthesis of this compound
Materials:
-
2,6-dichloro-9-isopropyl-9H-purine
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-9-isopropyl-9H-purine in the chosen anhydrous solvent.
-
Add benzylamine (approximately 1.0-1.2 equivalents) and triethylamine (approximately 1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture with stirring, for example, at 90°C, and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with diethyl ether or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure this compound.
Caption: A probable workflow for the synthesis of this compound.
Biological Activity and Potential Applications
General Context: 6,9-Disubstituted Purines in Drug Discovery
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, 6,9-disubstituted purines have been extensively investigated as potential therapeutic agents, particularly in the field of oncology.[1][2] Many compounds with this core structure have been identified as potent inhibitors of various protein kinases.
This compound as a Potential Kinase Inhibitor
While specific experimental data for this compound is limited in publicly available literature, its structural features suggest its potential as a kinase inhibitor. It is reportedly used in pharmaceutical research for the development of anticancer drugs due to its ability to modulate cell signaling pathways. The primary targets for this class of compounds are often tyrosine kinases and cyclin-dependent kinases (CDKs), which are key regulators of cell proliferation.
Note: As of the writing of this guide, specific IC50 values and detailed kinase inhibition profiles for this compound have not been found in peer-reviewed publications. The following proposed signaling pathway is based on the known mechanisms of related 6,9-disubstituted purine kinase inhibitors.
Caption: A hypothesized signaling pathway illustrating the potential mechanism of action.
Future Research Directions
Given the limited publicly available data, further investigation is warranted to fully characterize the biological activity of this compound. Key areas for future research include:
-
Kinase Profiling: A comprehensive screening against a panel of kinases to determine its inhibitory activity and selectivity.
-
Cell-Based Assays: Evaluation of its anti-proliferative effects on various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
In vivo Efficacy Studies: Assessment of its anti-tumor activity in animal models.
Conclusion
This compound is a hazardous chemical that requires stringent safety precautions during handling and storage. Its structural similarity to known kinase inhibitors makes it a compound of interest for cancer research and drug development. However, a comprehensive understanding of its biological activity is currently lacking in the public domain, highlighting the need for further experimental investigation to validate its therapeutic potential. Researchers working with this compound should exercise caution and adhere to the safety guidelines outlined in this document.
References
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide to Its Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, with a focus on its solubility and its likely role as a modulator of key cellular signaling pathways. Due to the limited availability of direct experimental data for this specific compound, this guide also presents standardized experimental protocols for solubility determination and illustrates the general signaling pathways in which purine derivatives of this class are frequently implicated.
Physicochemical Data
For comparative purposes, a summary of available physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆ClN₅ | Sigma-Aldrich |
| Molecular Weight | 301.77 g/mol | Sigma-Aldrich |
| CAS Number | 186692-41-1 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | Sigma-Aldrich |
Experimental Protocols for Solubility Assessment
To address the gap in solubility data, this section outlines established experimental protocols for determining both the kinetic and thermodynamic solubility of novel compounds. These methodologies are widely accepted in the pharmaceutical industry and are suitable for characterizing this compound.[2]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a concentrated organic stock solution into an aqueous buffer. This high-throughput method provides an early indication of a compound's dissolution behavior.[2]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with a solvent over an extended period. This measurement is crucial for lead optimization and formulation development.[2]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Biological Context: Potential Signaling Pathway Inhibition
Purine derivatives are a well-established class of compounds that often exhibit inhibitory activity against protein kinases, which are crucial regulators of cellular signaling.[1][3] Given its structure, this compound is likely to function as an inhibitor of cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (RTKs), both of which are implicated in cancer and other proliferative diseases.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4][5] Inhibitors of CDKs can block cell cycle progression and induce apoptosis in cancer cells.
References
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Structural Characterization of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS No. 186692-41-1). Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed to facilitate replication and further research.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₆ClN₅[1]
-
Molecular Weight: 301.77 g/mol
-
CAS Number: 186692-41-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including N-benzyl amines and substituted purine systems.
Table 1: Predicted ¹H and ¹³C NMR Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Isopropyl-CH | 4.8 - 5.0 (septet) | ~47 |
| Isopropyl-CH₃ | 1.5 - 1.7 (d) | ~22-23 |
| Benzyl-CH₂ | 4.6 - 4.8 (d) | ~48 |
| Benzyl-aromatic C-H | 7.2 - 7.5 (m) | ~127-129 |
| Purine C6-NH | 6.0 - 6.5 (br s) | - |
| Purine C8-H | 7.8 - 8.0 (s) | ~138-140 |
| Purine C2 | - | ~153-155 |
| Purine C4 | - | ~154-156 |
| Purine C5 | - | ~118-120 |
| Purine C6 | - | ~155-157 |
| Benzyl-aromatic C | - | ~138-140 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=N, C=C Stretch (Purine/Benzene) | 1620 - 1450 | Strong, Multiple Bands |
| N-H Bend | 1650 - 1580 | Medium |
| C-N Stretch | 1350 - 1250 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z Values | Interpretation |
| Electrospray Ionization (ESI+) | 302.11 [M+H]⁺ | Molecular ion peak |
| 259.06 | Loss of isopropyl group | |
| 91.05 | Benzyl cation |
Experimental Protocols
The following are detailed methodologies for the synthesis of the target compound and the acquisition of its spectroscopic data, adapted from procedures for structurally related molecules.
Synthesis of this compound
This procedure is adapted from the synthesis of similar substituted purines.
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-9-isopropyl-9H-purine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis in spectroscopic characterization.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine from 2,6-dichloropurine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for the synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a disubstituted purine derivative of interest in medicinal chemistry. The protocol outlines a two-step synthetic route starting from the commercially available 2,6-dichloropurine. This document offers detailed experimental procedures, tabulated data for key reagents and reaction parameters, and a visual workflow to ensure clarity and reproducibility in the laboratory setting.
Introduction
Substituted purine scaffolds are fundamental heterocyclic motifs in numerous biologically active molecules, including kinase inhibitors and potential therapeutics for a range of diseases. The target compound, this compound, incorporates key structural features that are often explored in drug discovery programs. The synthetic strategy detailed herein involves a sequential substitution pattern, leveraging the differential reactivity of the purine core. The first step is a regioselective alkylation at the N9 position with an isopropyl group, followed by a nucleophilic aromatic substitution at the more reactive C6 position with benzylamine, leaving the C2 chloro-substituent intact.
Synthetic Workflow
The synthesis proceeds in two main stages:
-
N9-Isopropylation of 2,6-dichloropurine: The initial step involves the alkylation of 2,6-dichloropurine with an isopropyl halide in the presence of a base to yield the intermediate, 2,6-dichloro-9-isopropyl-9H-purine. This reaction can produce a mixture of N9 and N7 isomers, necessitating chromatographic purification.
-
Amination at the C6 Position: The purified 2,6-dichloro-9-isopropyl-9H-purine is then subjected to a nucleophilic substitution with benzylamine. The C6 position is more susceptible to nucleophilic attack than the C2 position, allowing for selective amination to produce the final product.
Application Notes and Protocols for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine as a scaffold in the synthesis of potent kinase inhibitors. This document outlines detailed protocols for the synthesis of the parent compound and its derivatives, methodologies for evaluating their inhibitory activity against key oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, and a summary of the relevant signaling pathways. The provided information is intended to facilitate the research and development of novel targeted cancer therapeutics.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1] In the field of oncology, 2,6,9-trisubstituted purine derivatives have emerged as a promising class of kinase inhibitors, targeting the ATP-binding site of various kinases implicated in cancer progression.[2][3] this compound is a key intermediate in the development of these targeted therapies. The substituents at the 2, 6, and 9 positions of the purine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This document details the synthetic route to this versatile scaffold and its application in the generation and evaluation of novel kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,6-dichloropurine. The general synthetic scheme is outlined below.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add isopropyl bromide (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up: Filter the suspension to remove inorganic salts. Remove the DMF from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-9-isopropyl-9H-purine.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq), benzylamine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol.
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 12 hours.[2]
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Target Kinases and Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against several tyrosine kinases that are key drivers in various hematological malignancies. The primary targets include Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).
Bcr-Abl Signaling Pathway
The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML). Its constitutive kinase activity drives cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
BTK Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Caption: BTK signaling pathway in B-cells and the point of inhibition.
FLT3-ITD Signaling Pathway
FLT3-ITD is a common mutation in acute myeloid leukemia (AML) that leads to ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase. This results in the aberrant activation of downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt, promoting leukemic cell proliferation and survival.
Caption: FLT3-ITD signaling pathways in AML and the point of inhibition.
Kinase Inhibition Assays
The inhibitory activity of synthesized compounds should be evaluated using in vitro kinase assays. Below are general protocols that can be adapted for Bcr-Abl, BTK, and FLT3-ITD.
Experimental Workflow: Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 3: General Kinase Activity Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for each specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compounds (derived from this compound) in DMSO. Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Setup: Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the kinase enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
While specific inhibitory data for this compound is not extensively available in the public domain, the following tables summarize the reported activities of structurally related 2,6,9-trisubstituted purine derivatives against the target kinases. These data provide a strong rationale for the potential of this compound and its derivatives as potent kinase inhibitors.
Table 1: Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives against Bcr-Abl
| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | Bcr-Abl IC₅₀ (µM) | Reference |
| I | -Cl | -NH-(3-fluorophenyl) | -cyclopropylmethyl | 0.040 | [3] |
| II | -Cl | -NH-phenyl | -isopentyl | 0.090 | [3] |
| III | -(4-methylpiperazin-1-yl) | -NH-phenyl | -cyclopropylmethyl | 0.015 | [4] |
| 7a | -Cl | -NH-(3-fluorophenyl) | -isopentyl | 0.13 | [3] |
| 7c | -Cl | -NH-(3,4-difluorophenyl) | -isopentyl | 0.19 | [3] |
Table 2: Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives against BTK and FLT3-ITD
| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | BTK IC₅₀ (µM) | FLT3-ITD IC₅₀ (µM) | Reference |
| 4f | -(4-methylpiperazin-1-yl) | -NH-(3-fluorophenyl) | -cyclopropylmethyl | >10 | 0.070 | [2] |
| 5j | -(4-methylpiperazin-1-yl) | -NH-(3-nitrophenyl) | -isopentyl | 0.41 | >10 | [2] |
| 5b | -(4-methylpiperazin-1-yl) | -NH-(3-chlorophenyl) | -cyclopropylmethyl | >10 | 0.38 | [2] |
Conclusion
This compound represents a valuable starting point for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new 2,6,9-trisubstituted purine derivatives with potential applications in the treatment of cancers driven by aberrant kinase activity. The structural similarity of the target compound to known potent inhibitors of Bcr-Abl, BTK, and FLT3-ITD suggests that its derivatives are likely to exhibit significant and potentially selective inhibitory activity against these important oncogenic targets. Further optimization of the substituents at the 2, 6, and 9 positions can lead to the discovery of drug candidates with improved efficacy and safety profiles.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a 2,6,9-trisubstituted purine derivative. Compounds within this class are recognized for their potential as modulators of various cellular processes and are frequently investigated as kinase inhibitors.[1] Purine analogs are known to interfere with signaling pathways that control cell proliferation and survival, making them a focal point in anticancer research.[2][3] The dysregulation of protein kinase activity is a common factor in uncontrolled cell growth observed in various cancers.[1][3]
These application notes provide a generalized framework for researchers to begin characterizing the in vitro effects of this compound or other novel purine analogs. The following protocols for fundamental cell-based assays are intended as a starting point to assess cytotoxicity and elucidate the mechanism of action, such as effects on cell cycle progression.
Disclaimer: The specific cellular targets and biological activity of this compound are not yet fully elucidated in published literature. The protocols and pathways described below are general methodologies commonly used for the initial characterization of potential kinase inhibitors and may require optimization.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized. The following table is a template for summarizing the cytotoxic effects of the compound on various cancer cell lines.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay Duration (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | Data to be determined |
| HCT116 | Colorectal Carcinoma | 72 | Data to be determined |
| A549 | Lung Carcinoma | 72 | Data to be determined |
| HL-60 | Promyelocytic Leukemia | 48 | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTS Assay
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of a cancer cell line and to calculate the IC₅₀ value.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5%.
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "blank" wells (medium and MTS reagent only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle distribution. Purine analogs have been shown to cause cell cycle arrest at specific phases.[2][4]
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS, and centrifuge again. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated samples to the vehicle control.
Hypothetical Signaling Pathway
Many purine analogs function as ATP-competitive inhibitors of protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDK2, for example, can prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing a G1 phase cell cycle arrest.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine as a Precursor for Potent CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine-based analogs have emerged as a promising class of CDK inhibitors, with several compounds advancing into clinical trials. This document provides detailed application notes and protocols for the use of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine as a key precursor in the synthesis of potent CDK inhibitors, with a particular focus on the well-characterized inhibitor, Roscovitine (Seliciclib).
This compound: A Versatile Precursor
This compound is a trisubstituted purine derivative that serves as a crucial intermediate in the synthesis of a variety of CDK inhibitors. Its structure allows for facile diversification at the C2 position of the purine ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different CDK isoforms. The chloro substituent at the C2 position is a key reactive site for nucleophilic substitution, allowing for the introduction of various amine-containing side chains that can form critical hydrogen bond interactions within the ATP-binding pocket of CDKs.
Data Presentation: Inhibitory Activity of Roscovitine and Related Analogs
The following table summarizes the in vitro inhibitory activity of Roscovitine, a prominent CDK inhibitor synthesized from the title precursor, and a related analog against various cyclin-dependent kinases and their effects on cancer cell lines.
| Compound | Target CDK | IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| Roscovitine (Seliciclib) | CDK1/cyclin B | 0.45[1] | L1210 | - |
| CDK2/cyclin A | 0.7[2] | - | - | |
| CDK2/cyclin E | 0.7[2] | HeLa | 6.7[1] | |
| CDK5/p25 | 0.16 - 0.2[2][3] | - | - | |
| CDK7 | 0.8[4] | - | - | |
| CDK9 | - | - | - | |
| Compound 21 | CDK1/cyclin B | 0.45[1] | HeLa | 6.7[1] |
| CDK2 | 0.65[1] | - | - | |
| CDK5/p35 | 0.16[1] | - | - |
IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration.
Experimental Protocols
Synthesis of (R)-Roscovitine from this compound
This protocol describes the final step in the synthesis of (R)-Roscovitine from the precursor this compound.[5]
Materials:
-
This compound
-
(R)-2-aminobutan-1-ol
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine this compound with an excess of (R)-2-aminobutan-1-ol (approximately 8 molar equivalents).
-
Heat the reaction mixture to 160°C for 8 hours.
-
After cooling to room temperature, dissolve the crude product in ethyl acetate.
-
Purify the product by recrystallization from ethyl acetate to yield (R)-Roscovitine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC50 values of synthesized CDK inhibitors.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the diluted test compound, the CDK/cyclin complex, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the anti-proliferative effects of CDK inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 value.
Visualizations
Caption: Synthetic pathway to Roscovitine.
Caption: Mechanism of Roscovitine-induced cell cycle arrest.
Caption: Workflow for evaluating CDK inhibitors.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | CAS#:39639-47-9 | Chemsrc [chemsrc.com]
- 3. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 5. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
Application Notes and Protocols for the Derivatization of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] In particular, 2,6,9-trisubstituted purines have been extensively investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[2][4][5][6][7] The N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine core is a versatile starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. The chlorine atom at the C-2 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. The N-benzyl group at the C-6 position and the isopropyl group at the N-9 position are known to influence the binding affinity and selectivity of these compounds for their biological targets.
These application notes provide detailed protocols for the derivatization of this compound, focusing on the modification of the C-2 position. The resulting derivatives can be screened for their biological activity, for instance, as CDK inhibitors, to establish a comprehensive SAR profile.
Data Presentation: SAR of 2,6,9-Trisubstituted Purine Analogs
The following tables summarize the in vitro biological activity of various 2,6,9-trisubstituted purine derivatives from the literature, providing a basis for comparison for newly synthesized compounds. These analogs share the core structure of the target molecule and highlight the impact of substitutions at the C-2, C-6, and N-9 positions on their inhibitory activity against CDKs and cancer cell lines.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of 2,6,9-Trisubstituted Purine Analogs
| Compound ID | C-2 Substituent | C-6 Substituent | N-9 Substituent | Target Kinase | IC50 (nM) |
| 4e | 3-hydroxy-3-methylpent-1-yn-1-yl | p-chlorobenzylamino | Isopropyl | CDK1/cyclin B | 60 |
| 5e | 3-hydroxy-3-methylpent-1-yn-1-yl | m-chloroanilino | Isopropyl | CDK1/cyclin B | 60 |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK1/cyclin B | 450 |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK2 | 650 |
| 21 | (2R)-pyrrolidin-2-yl-methanol | 3-iodobenzylamino | Isopropyl | CDK5/p35 | 160 |
| 73 | 4-sulfamoylanilino | [1,1'-biphenyl]-3-yl | H | CDK1 | 86000 |
| 73 | 4-sulfamoylanilino | [1,1'-biphenyl]-3-yl | H | CDK2 | 44 |
| 11l | 3-nitroanilino | 4-(4-methylpiperazin-1-yl)phenyl | H | CDK2 | 19 |
| R-Roscovitine | (R)-(1-ethyl-2-hydroxyethyl)amino | Benzylamino | Isopropyl | CDK2 | 73 |
Data sourced from references:[2][3][4][5][6][7]
Table 2: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Analogs against Human Cancer Cell Lines
| Compound ID | C-2 Substituent | C-6 Substituent | N-9 Substituent | Cell Line | GI50 (µM) |
| 7h | Cl | 4-(4-methylphenyl)piperazin-1-yl | Benzyl | HL-60 | < 1 |
| 4r | F | 4-(4-methoxyphenyl)piperazin-1-yl | Benzyl | CACO2 | 27 |
| 5a | Cl | Cl | (Z)-4'-chloro-2'-butenyl-1'-yl | Various | 1-5 |
| 10a | Cl | Cl | 4'-chloro-2'-butynyl-1'-yl | Various | 1-5 |
| 19 | 4-methoxyphenyl | Cl | 4'-chloro-2'-butynyl-1'-yl | Various | 1-5 |
Data sourced from references:[1][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of the Starting Material, this compound
This protocol is adapted from the synthesis of the parent compound without the 2-chloro substituent.[11][12] The synthesis of the 2-chloro analog follows a similar nucleophilic aromatic substitution at the C-6 position.
Materials:
-
2,6-dichloro-9-isopropyl-9H-purine
-
Benzylamine
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq.) in DMSO, add benzylamine (1.1 eq.) and triethylamine (1.2 eq.).
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Derivatization at the C-2 Position via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the introduction of aryl or heteroaryl substituents at the C-2 position.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel (e.g., a Schlenk flask), combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl/heteroaryl-N-benzyl-9-isopropyl-9H-purin-6-amine derivative.
Protocol 3: Derivatization at the C-2 Position via Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 2-amino substituted derivatives.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (2.0-3.0 eq.)
-
Solvent (e.g., ethanol, n-butanol, or DMF)
-
Optional: Base (e.g., K₂CO₃, DIPEA) if using an amine salt
Procedure:
-
In a sealed reaction vessel, dissolve this compound in the chosen solvent.
-
Add the desired amine. If the amine is a salt, add a non-nucleophilic base.
-
Heat the reaction mixture to 100-150 °C. The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the 2-amino-N-benzyl-9-isopropyl-9H-purin-6-amine derivative.
Mandatory Visualizations
Caption: Workflow for the derivatization of the purine core.
Caption: Inhibition of the cell cycle by purine derivatives.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. | Semantic Scholar [semanticscholar.org]
- 4. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions with N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a key intermediate in the synthesis of a diverse range of purine derivatives with significant potential in medicinal chemistry and drug discovery. The presence of a chloro-substituent at the 2-position of the purine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the introduction of a wide array of functional groups at this position, facilitating the generation of libraries of novel compounds for biological screening. This document provides detailed experimental protocols and application notes for performing such coupling reactions.
The substitution pattern of the starting material, with a bulky isopropyl group at the N9 position and a benzylamino group at the C6 position, influences the electronic properties and reactivity of the C2 position. The protocols provided herein are based on established methodologies for coupling reactions on similar purine scaffolds and have been adapted to the specific characteristics of this substrate.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura and Sonogashira coupling reactions with this compound, based on analogous reactions reported in the literature.[1]
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Triethylamine | DMF | 80 | 6 | 75-85 |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (5), CuI (10) | - | Triethylamine | THF | 65 | 8 | 70-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the purine ring.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane via syringe, followed by the 2 M aqueous solution of sodium carbonate (2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenyl-N-benzyl-9-isopropyl-9H-purin-6-amine.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Logical Relationship of Coupling Reaction Components
Caption: Components of a cross-coupling reaction.
References
Application Notes and Protocols for the Purity Assessment of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a substituted purine derivative with potential applications in pharmacological research, particularly as a kinase inhibitor. The protocols detailed herein are essential for the quality control and characterization of this compound, ensuring its suitability for use in scientific investigations. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, potential impurities arising from the synthesis are discussed.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 186692-41-1 |
| Molecular Formula | C₁₅H₁₆ClN₅ |
| Molecular Weight | 301.77 g/mol |
| Melting Point | 180-182 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
Analytical Methodologies for Purity Assessment
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of the target compound and detecting process-related impurities. A reversed-phase method is most suitable for this non-polar compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (Main Peak) | Approximately 12-15 minutes (method dependent) |
| Purity Specification | ≥ 98.0% (by peak area) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed for the structural confirmation and identification of the compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-2048.
-
Relaxation Delay: 2 seconds.
-
Data Presentation (Expected Chemical Shifts in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~1.6 (d, 6H) | ~22 |
| Isopropyl-CH | ~4.8 (sept, 1H) | ~48 |
| Benzyl-CH₂ | ~4.9 (d, 2H) | ~45 |
| Aromatic-H (Benzyl) | 7.2-7.4 (m, 5H) | ~127-138 |
| Purine-H8 | ~7.8 (s, 1H) | ~141 |
| NH | ~6.5 (br s, 1H) | - |
| Purine-C2 | - | ~154 |
| Purine-C4 | - | ~151 |
| Purine-C5 | - | ~118 |
| Purine-C6 | - | ~156 |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol:
-
Instrumentation: Mass spectrometer with an ESI source, typically coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode (ESI+).
-
Sample Preparation: Dilute the sample solution from the HPLC preparation to approximately 10 µg/mL with the initial mobile phase.
-
Mass Range: Scan from m/z 100 to 500.
Data Presentation:
| Ion | Expected m/z |
| [M+H]⁺ | 302.1 |
| [M+Na]⁺ | 324.1 |
Potential Impurities
Based on a likely synthetic route involving the reaction of a dichloro-purine precursor with benzylamine, potential impurities may include:
| Impurity Name | Structure/Origin |
| 2,6-dichloro-9-isopropylpurine | Unreacted starting material. |
| Benzylamine | Unreacted starting material. |
| N,N-Dibenzyl-2-chloro-9-isopropyl-9H-purin-6-amine | Product of double benzylation. |
| 6-Chloro-9-isopropyl-9H-purin-2-amine | Isomeric impurity from the precursor synthesis. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound.
Caption: Workflow for the purity analysis of the target compound.
Proposed Mechanism of Action: CDK Inhibition
This compound is a purine analog and, like similar structures such as Roscovitine, is expected to act as a Cyclin-Dependent Kinase (CDK) inhibitor. These inhibitors compete with ATP for the binding site on CDKs, preventing the phosphorylation of key substrates required for cell cycle progression. The diagram below illustrates the inhibition of the CDK2/Cyclin E complex, which is crucial for the G1 to S phase transition.
Caption: Inhibition of the CDK2/Cyclin E pathway.
Application Notes and Protocols: N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in the Synthesis of Seliciclib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the cyclin-dependent kinase (CDK) inhibitor, Seliciclib, with a focus on the pivotal intermediate, N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine. Seliciclib (also known as Roscovitine or CYC202) is a 2,6,9-trisubstituted purine analog that has demonstrated anti-cancer activity and is currently in clinical development.[1][2] It functions by competing with ATP for the binding site on several CDKs, thereby inhibiting their activity and disrupting the cell cycle.[3]
Introduction
Seliciclib is a potent inhibitor of CDK2, CDK7, and CDK9.[4] Inhibition of these kinases leads to the disruption of cell cycle progression and the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[3][5] The synthesis of Seliciclib is a multi-step process, with this compound serving as a key precursor. The synthetic route generally commences with 2,6-dichloropurine.[2]
Data Presentation
Table 1: Inhibitory Activity of Seliciclib against Cyclin-Dependent Kinases (CDKs)
| CDK Target | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 2.7 | [1][6] |
| CDK2/cyclin A | 0.7 | [7] |
| CDK2/cyclin E | 0.1 | [1][6] |
| CDK5/p35 | 0.16 | [7] |
| CDK7/cyclin H | 0.5 | [1][6] |
| CDK9/cyclin T1 | 0.8 | [1][6] |
| CDK4 | >100 | [6] |
| CDK6 | >100 | [6] |
Table 2: In Vitro Cytotoxicity of Seliciclib in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC₅₀ (µM) at 24 hours | Reference |
| MM.1S (sensitive) | 15-25 | [5] |
| OPM2 (sensitive) | 15-25 | [5] |
| RPMI 8226 (sensitive) | 15-25 | [5] |
| U266 (sensitive) | 15-25 | [5] |
| Dox-40 (resistant) | 15-25 | [5] |
| LR5 (resistant) | 15-25 | [5] |
| MM1.R (resistant) | 15-25 | [5] |
Experimental Protocols
Synthesis of Seliciclib
The synthesis of Seliciclib is typically achieved in three main steps starting from 2,6-dichloropurine.
Step 1: Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine
This step involves the selective substitution of the chlorine atom at the C6 position of the purine ring.
-
Materials:
-
2,6-dichloropurine
-
Benzylamine
-
Triethylamine (or another suitable base)
-
n-Butanol (or another suitable solvent)
-
-
Procedure:
-
Dissolve 2,6-dichloropurine in n-butanol.
-
Add benzylamine and triethylamine to the solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-Benzyl-2-chloro-9H-purin-6-amine.
-
Step 2: Synthesis of this compound
This step involves the alkylation of the purine ring at the N9 position.
-
Materials:
-
N-Benzyl-2-chloro-9H-purin-6-amine
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
-
Procedure:
-
Dissolve N-Benzyl-2-chloro-9H-purin-6-amine in DMF or DMSO.
-
Add potassium carbonate and isopropyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography.
-
Step 3: Synthesis of Seliciclib ((2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol)
This is the final step where the chlorine at the C2 position is substituted.
-
Materials:
-
This compound
-
(R)-2-aminobutan-1-ol
-
-
Procedure:
-
Heat a mixture of this compound and an excess of (R)-2-aminobutan-1-ol at a high temperature (e.g., 160-165 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the crude product. Purification can be achieved by column chromatography on silica gel.
-
Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Seliciclib on multiple myeloma cell lines.[5]
-
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Seliciclib stock solution (e.g., 200 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with increasing concentrations of Seliciclib (e.g., 0-100 µM) for 24 hours.[5] Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
-
Western Blot Analysis
This protocol can be used to assess the effect of Seliciclib on the expression of cell cycle and apoptosis-related proteins.[8][9][10][11]
-
Materials:
-
Cancer cell lines (e.g., HT29 human colon cancer cells)
-
Seliciclib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., CDK4, Cyclin B1, p-Rb, Mcl-1, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cells with Seliciclib at the desired concentration and for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Analyze the band intensities to determine the changes in protein expression.
-
Visualizations
Caption: Synthetic workflow for Seliciclib.
Caption: Seliciclib's mechanism of action.
References
- 1. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Seliciclib - Wikipedia [en.wikipedia.org]
- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (Seliciclib/Roscovitine) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, more commonly known as Seliciclib or Roscovitine (CYC202), is a second-generation, orally bioavailable small molecule that functions as a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] By competing for the ATP binding site on these kinases, Seliciclib disrupts the cell cycle and induces apoptosis in various cancer cells.[1][2][3] Its primary targets include CDK2, CDK7, and CDK9.[4] This document provides detailed application notes and experimental protocols for the use of Seliciclib in cancer research, summarizing its mechanism of action, providing quantitative data on its efficacy, and outlining methodologies for its investigation.
Mechanism of Action
Seliciclib exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of key CDKs that regulate cell cycle progression and transcription.
-
Cell Cycle Arrest: By inhibiting CDK2/cyclin E and CDK2/cyclin A complexes, Seliciclib blocks the transition from G1 to S phase and progression through the S phase of the cell cycle.[1][4] It can also inhibit CDK1/cyclin B, leading to arrest in the G2/M phase.[5] The specific phase of cell cycle arrest (G0/G1, S, or G2/M) can depend on the cancer cell line, the concentration of the compound, and the duration of treatment.[4][5]
-
Induction of Apoptosis: A key mechanism of Seliciclib's anti-tumor activity is the induction of apoptosis. This is achieved, in part, by inhibiting CDK9/cyclin T1, a component of the positive transcription elongation factor b (P-TEFb).[3] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain of RNA polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][3] The downregulation of Mcl-1 is a critical event in Seliciclib-induced apoptosis in several cancers, including multiple myeloma.[2]
-
Activation of p53 Pathway: Seliciclib has been shown to activate the p53 tumor suppressor pathway.[1] This can lead to the transcriptional upregulation of pro-apoptotic genes and contribute to the induction of cell death.[1]
Data Presentation
In Vitro Efficacy: Inhibition of Cyclin-Dependent Kinases
| Target CDK | IC50 (µM) |
| CDK1/cyclin B | 0.65 |
| CDK2/cyclin A | 0.7 |
| CDK2/cyclin E | 0.7 |
| CDK5/p25 | 0.16 |
| CDK7/cyclin H | 0.46 |
| CDK9/cyclin T1 | 0.60 |
Note: Seliciclib is a poor inhibitor of CDK4 and CDK6 (IC50 >100 µM).[6]
In Vitro Efficacy: Proliferation of Cancer Cell Lines
The average IC50 value for cell cycle arrest across a wide variety of cancer cell lines is approximately 15 µM.[6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| CEM | Leukemia | 3.25 |
| A549 (in combination with Belinostat) | Non-Small Cell Lung Cancer | 3.67 |
In Vivo Efficacy: Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| LoVo human colorectal cancer xenograft | 100 mg/kg, intraperitoneally, 3 times daily for 5 days | 45% reduction |
| MESSA-DX5 human uterine carcinoma xenograft | 500 mg/kg, orally, 3 times daily for 4 days | 62% reduction |
| HCT116 human colon cancer xenograft | 500 mg/kg, orally | 79% reduction at day 5 |
| PC-3 prostate cancer xenograft | Not specified | 35% inhibition |
| Osteosarcoma xenograft | 300 mg/kg/day, orally | 55% reduction |
| HT29 human colon cancer xenograft | 10 mg/kg and 40 mg/kg, intraperitoneally | 68% and 80% reduction, respectively |
| MCF7 breast cancer xenograft | 400 mg/kg, orally, twice a day | 70% inhibition |
| Hormone therapy-resistant breast cancer xenografts (MCF-7-TamR, MCF-7-LTLTca, MCF-7-HER2) | 100 mg/kg, orally | Significantly smaller tumor volumes |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Seliciclib on the proliferation of adherent cancer cells.
Materials:
-
This compound (Seliciclib)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Seliciclib in DMSO (e.g., 20 mM).
-
Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the diluted Seliciclib solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the Seliciclib concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To analyze the effect of Seliciclib on the cell cycle distribution of cancer cells.
Materials:
-
Seliciclib-treated and control cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of Seliciclib for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Fixation:
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Mcl-1 and p53
Objective: To detect changes in the expression of Mcl-1 and p53 proteins in response to Seliciclib treatment.
Materials:
-
Seliciclib-treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Mcl-1, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Seliciclib for the desired time (e.g., 6, 12, 24 hours).
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Analyze the band intensities and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Seliciclib's mechanism of action in inducing cell cycle arrest and apoptosis.
Caption: Workflow for determining the IC50 of Seliciclib using an MTT assay.
Caption: Workflow for Western blot analysis of Mcl-1 and p53 expression.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Developing Novel Purine-Based Therapeutics from N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues are a cornerstone in the development of therapeutics, particularly in oncology.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including cyclin-dependent kinases (CDKs) and tubulin, leading to the disruption of key cellular processes such as cell cycle progression and mitosis.[3][4][5] The compound N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a 2,6,9-trisubstituted purine derivative that serves as a promising scaffold for the development of novel therapeutics. The strategic placement of the benzyl group at the N6-position, a chloro group at the C2-position, and an isopropyl group at the N9-position provides a template for further chemical modification to enhance potency and selectivity against various therapeutic targets.[6][7]
These application notes provide a comprehensive framework for the development of novel therapeutics derived from this compound. Detailed protocols for the synthesis of derivatives, key biological assays for screening, and data interpretation are presented to guide researchers in this endeavor.
Lead Compound: this compound
While specific biological activity data for this compound is not extensively available in the public domain, the therapeutic potential of the 2,6,9-trisubstituted purine scaffold is well-documented. Structurally related compounds have demonstrated potent inhibitory activity against CDKs and tubulin polymerization.[1][4] This document will therefore focus on the methodologies to synthesize derivatives of the lead compound and evaluate their potential as both CDK and tubulin polymerization inhibitors.
Data Presentation: Illustrative Biological Activity of 2,6,9-Trisubstituted Purine Derivatives
The following tables summarize representative quantitative data for 2,6,9-trisubstituted purine derivatives, illustrating the potential potency of compounds derived from the this compound scaffold.
Table 1: Illustrative Inhibitory Activity of 2,6,9-Trisubstituted Purines against Cyclin-Dependent Kinases (CDKs)
| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | Thiomorpholinyl | Benzylamino | Isopropyl | CDK2 | 0.9 | [7] |
| 2 | 3-Pyridyl | Bipyridyl methaneamino | Isopropyl | CDK12/cyclinK | 0.221 | [1] |
| 3 | Aminopyridyl | Bipyridyl methaneamino | Ethyl | CDK12/cyclinK | <0.1 | [1] |
Table 2: Illustrative Cytotoxicity of 6,9-Disubstituted Purine Analogues in Cancer Cell Lines
| Compound ID | R⁶ Substituent | R⁹ Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 4 | 4-(4-trifluoromethylphenyl)piperazine | 4-substituted benzyl | Huh7 (Liver) | <0.1 | [8] |
| 5 | 4-(3,4-dichlorophenyl)piperazine | 4-substituted benzyl | Huh7 (Liver) | <0.13 | [8] |
Table 3: Illustrative Tubulin Polymerization Inhibitory Activity of Related Compounds
| Compound Class | Example Compound | IC₅₀ (µM) | Reference |
| 2-anilinopyridyl linked oxindole conjugates | Compound 6r | 1.84 | [4] |
| 2-anilinopyridyl linked oxindole conjugates | Compound 6y | 2.43 | [4] |
Experimental Workflow
The development of novel therapeutics from this compound follows a structured workflow from synthesis to biological evaluation.
Workflow for developing novel purine-based therapeutics.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-substituted-9-isopropyl-9H-purin-6-amine Derivatives
This protocol describes a general method for nucleophilic substitution at the C2 position of the purine ring.
Materials:
-
This compound
-
Desired nucleophile (e.g., various amines, thiols)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a reaction vessel.
-
Add the desired nucleophile (1.1-1.5 equivalents) and a suitable base (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro CDK Inhibition Assay (Luminescence-Based)
This protocol is adapted from established high-throughput screening methods for CDK inhibitors and measures the amount of ADP produced in a kinase reaction.[3][9]
Materials:
-
Recombinant CDK enzyme (e.g., CDK2/Cyclin E)
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Kinase assay buffer
-
Synthesized purine derivatives (test compounds)
-
Positive control inhibitor (e.g., Roscovitine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity).
-
Prepare a master mix containing the CDK enzyme and substrate peptide in kinase assay buffer.
-
Add the enzyme/substrate master mix to the wells.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules.[6][10]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
Synthesized purine derivatives (test compounds)
-
Positive control inhibitor (e.g., Nocodazole)
-
Positive control enhancer (e.g., Paclitaxel)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds, positive controls, and a vehicle control (DMSO) in tubulin polymerization buffer.
-
On ice, prepare a tubulin reaction mix containing tubulin (2 mg/mL), GTP (1 mM), glycerol (10%), and the fluorescent reporter in polymerization buffer.
-
Add the diluted compounds or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate IC₅₀ values for inhibitory compounds.
Protocol 4: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized purine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized purine derivatives for 72 hours. Include vehicle-treated cells as a control.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[7][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compounds for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Signaling Pathway Visualizations
CDK-Mediated G1/S Phase Transition
Purine-based inhibitors often target CDKs, which are critical regulators of the cell cycle. Inhibition of CDK2, for example, can lead to cell cycle arrest at the G1/S transition.[5]
Inhibition of the G1/S transition by a purine-based CDK2 inhibitor.
Tubulin Polymerization and Mitotic Arrest
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1]
Disruption of microtubule dynamics by a purine derivative.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel purine-based therapeutics. By employing the synthetic and screening protocols outlined in these application notes, researchers can systematically generate and evaluate new chemical entities with potent anti-cancer properties. The illustrative data and mechanistic pathways provided offer a solid foundation for understanding the potential of this compound class as inhibitors of key cellular processes, paving the way for the discovery of next-generation targeted therapies.
References
- 1. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]
- 7. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My initial N9-isopropylation of 2,6-dichloropurine is giving a low yield and a mixture of N7 and N9 isomers. How can I improve the regioselectivity for the desired N9 isomer?
Possible Causes:
-
Reaction Conditions Favoring N7 Isomer: The formation of the N7-alkylated purine can be a competing reaction. The ratio of N9 to N7 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The N7 isomer is often the kinetically favored product, while the N9 isomer is the thermodynamically more stable product.[1][2]
-
Steric Hindrance: While less of a concern with an isopropyl group compared to bulkier alkyl groups, steric hindrance can still influence the site of alkylation.
-
Inappropriate Base: The strength and nature of the base used can significantly impact the deprotonation of the purine ring and the subsequent alkylation.
Solutions:
-
Optimize Reaction Conditions for Thermodynamic Control: To favor the formation of the more stable N9 isomer, using a polar aprotic solvent like DMF or DMSO and heating the reaction mixture is recommended.[1][2] Allowing the reaction to proceed for a longer duration at an elevated temperature can facilitate the isomerization of any formed N7-adduct to the more stable N9-product.
-
Choice of Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction without competing in the nucleophilic substitution.[3][4][5] The use of a stronger base like sodium hydride (NaH) in an aprotic solvent can also favor N9 alkylation.
-
Silylation Method: For challenging alkylations, a Vorbrüggen-type approach involving in-situ silylation of the purine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) followed by the addition of the alkylating agent in the presence of a Lewis acid catalyst (e.g., SnCl₄) can improve N9 regioselectivity, particularly at elevated temperatures.[1][2]
Q2: The final amination step with benzylamine is resulting in a low yield of the desired product. What can I do to improve the conversion?
Possible Causes:
-
Insufficient Reaction Temperature or Time: Nucleophilic aromatic substitution on the 2-chloropurine ring can be sluggish and may require elevated temperatures and sufficient reaction time to proceed to completion.
-
Base Incompatibility: The base used to scavenge the HCl byproduct might be interfering with the reaction or be of insufficient strength.
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and the rate of the reaction.
Solutions:
-
Increase Temperature and Monitor Reaction Progress: Heating the reaction mixture, typically in the range of 90-120 °C, is often necessary.[3][4][5] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation of the product.
-
Use of an Appropriate Base: Triethylamine or diisopropylethylamine are suitable bases for this step. An excess of the amine reactant (benzylamine) can also serve as the base.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally effective for this type of reaction as they can solvate the intermediate species and facilitate the substitution.[3][4][5]
Q3: I am observing significant byproduct formation in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?
Possible Causes:
-
Dialkylation: In the initial isopropylation step, dialkylation of the 2,6-dichloropurine can occur, though it is generally less common than the formation of regioisomers.
-
Hydrolysis of Chloro Substituents: If water is present in the reaction mixture, the chloro groups on the purine ring can be hydrolyzed to hydroxyl groups, leading to undesired purinone byproducts.
-
Over-amination: In the final step, there is a possibility of substitution at both the 2 and 6 positions if the reaction conditions are too harsh, although the 6-position is significantly more reactive.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Control Stoichiometry: Use a controlled amount of the alkylating agent in the first step to minimize the risk of dialkylation.
-
Stepwise Substitution: The synthesis is designed as a two-step process to control the selectivity. Ensure the first substitution (isopropylation) is complete before proceeding to the amination. The higher reactivity of the C6-chloro group compared to the C2-chloro group generally allows for selective substitution.
Q4: The purification of the final product by column chromatography is resulting in low recovery. Are there alternative purification methods?
Possible Causes:
-
Product Instability on Silica Gel: Some purine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Co-elution with Byproducts: Byproducts with similar polarity to the desired product can make separation by chromatography challenging.
Solutions:
-
Use of Neutral or Basic Alumina: If product degradation on silica gel is suspected, using neutral or basic alumina for column chromatography can be a viable alternative.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification and may lead to higher recovery of pure material.
-
Preparative HPLC: For high-purity requirements and when other methods fail, preparative high-performance liquid chromatography (HPLC) can be employed, although this is a more resource-intensive technique.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process starting from 2,6-dichloropurine:
-
N9-Isopropylation: Selective alkylation of 2,6-dichloropurine at the N9 position with an isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
-
Selective Amination: Nucleophilic aromatic substitution of the more reactive C6-chloro group of the resulting 2,6-dichloro-9-isopropyl-9H-purine with benzylamine.
Q2: Why is the N9-alkylation performed before the amination at the C6 position?
Performing the N9-alkylation first is crucial for regioselectivity. The electronic properties of the purine ring are altered by the N9-substituent, which can influence the subsequent reactivity of the chloro groups. Furthermore, attempting to directly alkylate a purine that already has an amino group at C6 could lead to alkylation on the exocyclic nitrogen.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of the product and byproducts.
-
Product Characterization: The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Q4: Are there any specific safety precautions to consider during this synthesis?
-
Halogenated Reagents: 2,6-Dichloropurine and alkyl halides are irritants and potentially toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are skin-permeable. Avoid direct contact.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.
-
Heating: Use a controlled heating source (e.g., a heating mantle with a temperature controller) to avoid overheating and potential side reactions.
Data Presentation
Table 1: Impact of Reaction Conditions on N9/N7 Regioselectivity in Purine Alkylation
| Alkylating Agent | Purine Substrate | Base/Catalyst | Solvent | Temperature (°C) | N9:N7 Ratio | Reference |
| tert-Butyl bromide | 6-Chloropurine | SnCl₄ | ACN | 80 | Predominantly N9 | [1][2] |
| tert-Butyl bromide | 6-Chloropurine | SnCl₄ | ACN | Room Temp | Predominantly N7 | [1][2] |
| Ethyl iodide | 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | NaH | DMF | Not specified | ~5:1 | [1] |
Table 2: Typical Conditions for Nucleophilic Aromatic Substitution at C6 of Chloropurines
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 6-Chloro-9-isopropyl-9H-purine | Benzylamine | Triethylamine | DMSO | 90 | 2 | [5] |
| 2,6-Dichloro-9-isopropyl-9H-purine | Ethylamine HCl | Triethylamine | DMF | 90 | 3 | [4] |
| 7-(tert-butyl)-6-chloropurine | Benzylamine | DIPEA | Butanol | 120 | 6.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine (Intermediate)
This protocol is based on general methods for N9-alkylation of chloropurines.
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes.
-
Add 2-iodopropane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2,6-dichloro-9-isopropyl-9H-purine.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from a similar synthesis of a 2-chloro-N-alkyl-9-isopropyl-purin-6-amine.[4]
-
Dissolve 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in a suitable solvent such as DMF or isopropanol.
-
Add benzylamine (1.1 eq) and a base such as triethylamine (2.0 eq) or diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a suitable solvent system such as hexane/ethyl acetate or dichloromethane/methanol) or by recrystallization to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its structural features. The presence of a purine core, a benzyl group, an isopropyl group, and a chloro-substituent results in intermediate polarity, which can make separation from structurally similar impurities difficult. Key challenges include co-elution with starting materials or byproducts during chromatography, difficulty in finding a suitable single-solvent system for recrystallization, and potential for degradation under harsh purification conditions.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Both normal-phase and reverse-phase chromatography can be effective. Normal-phase column chromatography using silica gel is a common initial purification step.[1] For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended, typically utilizing a C18 stationary phase.[2]
Q3: What are some common impurities I should expect?
A3: Common impurities may include unreacted starting materials such as 2,6-dichloro-9-isopropyl-9H-purine and benzylamine. Byproducts from side reactions, for instance, bis-benzylated purines or hydrolysis of the chloro group, might also be present. Incomplete reactions can also lead to the presence of related purine derivatives.
Q4: Is recrystallization a viable purification method for this compound?
A4: Recrystallization can be a highly effective method for final purification, especially for removing small amounts of impurities, provided a suitable solvent or solvent system is identified. Due to the compound's intermediate polarity, a single solvent may not be ideal. A two-solvent system, such as ethanol-water or hexane-ethyl acetate, is often more successful.[3]
Q5: How does the 2-chloro substituent affect the purification strategy?
A5: The 2-chloro substituent increases the compound's molecular weight and can slightly increase its polarity compared to the non-chlorinated analog. This can influence its retention behavior in both normal and reverse-phase chromatography. Care should be taken to avoid nucleophilic displacement of the chlorine atom by basic or nucleophilic solvents/additives, especially at elevated temperatures.
Troubleshooting Guides
Column Chromatography (Normal-Phase)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | - Modify the eluent polarity. For silica gel, if the compound elutes too quickly (high Rf), decrease the polarity (e.g., increase the hexane/ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity (e.g., decrease the hexane/ethyl acetate ratio).- Consider a different solvent system, such as dichloromethane/methanol for more polar compounds.[1] |
| Product Tailing on the Column | - Compound is too polar for the solvent system.- Interaction with acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
| Low Recovery of the Compound | - Compound is irreversibly adsorbed onto the silica gel.- Compound is too soluble in the mobile phase and elutes with the solvent front. | - Add a more polar solvent to the column to elute strongly adsorbed compounds.- Start with a less polar solvent system to ensure initial binding to the column. |
| Product is Contaminated with an Unknown Impurity | Co-eluting impurity. | - Optimize the gradient elution to improve resolution.- Consider an alternative chromatography technique, such as reverse-phase HPLC. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Fails to Crystallize | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath to decrease solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is too high.- The compound is melting in the hot solvent.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Ensure the solution is not heated above the melting point of the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield of Crystals | - The compound has significant solubility in the cold solvent.- Too much solvent was used initially. | - Cool the solution for a longer period in an ice bath.- Minimize the amount of hot solvent used to dissolve the compound initially. |
| Crystals are Colored | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before allowing it to cool. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude product.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting mobile phase (e.g., 9:1 hexane/ethyl acetate) for at least two column volumes.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.
-
-
Loading and Elution:
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or by introducing a more polar solvent like methanol). A gradient of acetone in dichloromethane is also a viable option.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Reverse-Phase HPLC (RP-HPLC)
This method is suitable for achieving high purity of the final product.
-
Sample Preparation:
-
Dissolve the partially purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Data Presentation
Table 1: Typical Column Chromatography Parameters for Substituted Purines
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized silica |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile/Water or Methanol/Water |
| Modifier | Triethylamine (0.1-1%) for basic compounds | Formic Acid or Trifluoroacetic Acid (0.1%) |
| Typical Purity Achieved | 90-98% | >98% |
| Typical Yield | 60-85% | 70-90% |
Note: These values are typical for substituted purines and may vary for this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
Technical Support Center: Synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The synthesis typically involves the reaction of 2,6-dichloro-9-isopropyl-9H-purine with benzylamine. The most prevalent side reactions include:
-
Formation of the N7-isomer: Alkylation of purines can occur at different nitrogen atoms. While the N9-substituted product is usually desired, the formation of the N7-alkylated regioisomer is a common side product.[1][2][3] The ratio of N9 to N7 isomers can be influenced by the reaction conditions.[2]
-
Over-alkylation: Although less common with a mono-substituted amine, there is a possibility of di-alkylation on the purine ring, especially if harsh conditions or a large excess of alkylating agent were used in the synthesis of the starting material, 2,6-dichloro-9-isopropyl-9H-purine.
-
Hydrolysis of the chloro group: The chloro group at the C2 position is susceptible to hydrolysis, which can lead to the formation of the corresponding hypoxanthine derivative, especially in the presence of water and under prolonged heating.
-
Debenzylation: While more common as a separate deprotection step, unintended debenzylation of the final product can occur under certain conditions, such as catalytic hydrogenation if used for purification, or in the presence of strong acids.[4][5][6][7]
Q2: How can I minimize the formation of the N7-isomer?
Minimizing the formation of the N7-isomer is crucial for obtaining a high yield of the desired N9-product. Here are some strategies:
-
Steric Hindrance: The isopropyl group at the N9 position already provides some steric hindrance that favors substitution at the less hindered N9 position over the N7 position.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N9/N7 ratio. Using a non-polar solvent and a bulky base may favor N9 alkylation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help improve regioselectivity.
Q3: My final product shows impurities that I cannot identify. What could they be?
Unidentified impurities could be any of the side products mentioned above. Additionally, consider the following possibilities:
-
Starting material contamination: Ensure the purity of your 2,6-dichloro-9-isopropyl-9H-purine and benzylamine.
-
Solvent adducts: Depending on the solvent and reaction conditions, solvent molecules may react with the starting materials or products.
-
Degradation products: Prolonged reaction times or high temperatures can lead to the degradation of both the starting materials and the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of side products (e.g., N7-isomer). - Product loss during workup and purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Use a modified workup or purification procedure to minimize loss. |
| Presence of a significant amount of the N7-isomer | - Reaction conditions favor N7-alkylation. | - Modify the reaction conditions: try a different solvent (e.g., a less polar solvent), use a bulkier base, and run the reaction at a lower temperature. |
| Product degradation observed | - Reaction temperature is too high. - Prolonged reaction time. | - Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Hydrolysis of the C2-chloro group | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-dichloro-9-isopropyl-9H-purine
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2,6-dichloro-9-isopropyl-9H-purine in the chosen anhydrous solvent, add triethylamine (1.1 equivalents).
-
Add benzylamine (1.05 equivalents) dropwise to the mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Reaction Pathway Diagram
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Optimizing N-Alkylation of Purines
Welcome to the technical support center for the N-alkylation of purines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common sites of N-alkylation on the purine ring?
The purine ring has multiple nitrogen atoms that can potentially be alkylated. The most common sites for alkylation are the N-9 and N-7 positions of the imidazole ring.[1][2] Alkylation can also occur at the N-1 and N-3 positions in the pyrimidine ring, particularly in adenine derivatives under neutral conditions or when the N-9 position is blocked.[3] The exocyclic amino groups of adenine and guanine can also undergo alkylation, though this is less common under standard conditions.
Q2: What are the key factors that influence the regioselectivity (e.g., N-9 vs. N-7) of purine alkylation?
Regioselectivity in purine alkylation is a complex issue influenced by several factors:
-
Electronic Effects: The N-9 position is generally the thermodynamic product as it is more stable, while the N-7 isomer is often the kinetic product.[4][5] Substituents on the purine ring can alter the nucleophilicity of the different nitrogen atoms. Electron-releasing groups can favor N-3 alkylation, while electron-withdrawing groups can direct alkylation towards the N-9 position.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. For instance, using tetrabutylammonium hydroxide as a base under microwave irradiation has been shown to favor N-9 regioselectivity.[6]
-
Steric Hindrance: Bulky alkylating agents or substituents on the purine ring can sterically hinder attack at certain positions. For example, the ribose group in adenosine derivatives can hinder attack at the N-3 position, leading to 1-alkylation.[3] In some cases, a substituent at the C6 position can shield the N-7 position, leading to specific N-9 alkylation.[7]
-
Alkylation Method: Different reaction protocols are designed to favor specific isomers. Direct alkylation with an alkyl halide and a base often yields a mixture of N-9 and N-7 isomers.[2][8] In contrast, methods like the Mitsunobu reaction typically show high selectivity for the N-9 position.[1][2][9]
Q3: What are the most common side reactions encountered during the N-alkylation of purines?
The primary side reactions include:
-
Formation of Regioisomers: The most common issue is the formation of a mixture of N-7 and N-9 alkylated products, which can be difficult to separate.[2]
-
Over-Alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting purine, leading to the formation of di- or even tri-alkylated species.[10] This is particularly prevalent when an excess of the alkylating agent is used.
-
O-Alkylation: In purines with a hydroxyl group (e.g., guanine, hypoxanthine), alkylation can occur at the oxygen atom, competing with the desired N-alkylation.
-
C-Alkylation: Although less common, alkylation at a carbon atom (e.g., C-8) can occur under certain conditions, such as with benzyl halides in an aqueous alkaline solution.[11]
Q4: What are the advantages of using microwave-assisted methods for purine N-alkylation?
Microwave-assisted synthesis offers several benefits for this reaction:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[9][12]
-
Higher Yields and Selectivity: Microwave irradiation can lead to higher product yields and improved regioselectivity, minimizing the formation of byproducts.[6][12][13]
-
Solvent-Free Conditions: Many microwave-assisted alkylations can be performed under solvent-free conditions, which is environmentally friendly and simplifies purification.[12][13]
-
Enhanced Energy Transfer: A small amount of a high-dielectric solvent like DMF can be added to improve energy transfer from the microwaves to the reaction mixture.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My N-alkylation reaction is not proceeding or is giving a very low yield. What are the common causes and how can I troubleshoot this?
A: Low reactivity is a frequent problem that can often be resolved by systematically checking key reaction parameters.[14][15]
Initial Checks:
-
Reagent Quality: Ensure the purine starting material, alkylating agent, base, and solvent are pure and dry. Moisture is a common inhibitor, especially when using strong bases like NaH.[14]
-
Anhydrous Conditions: If using moisture-sensitive reagents, ensure all glassware was properly flame- or oven-dried and that the reaction was run under an inert atmosphere (e.g., Nitrogen or Argon).[14]
-
Temperature: The reaction may require more thermal energy. If the reaction is slow at room temperature, consider increasing the heat. However, be aware that excessive heat can cause decomposition.[10] Microwave heating can be an effective alternative to conventional heating.[12]
-
Solubility & Stirring: Ensure the reactants are sufficiently soluble in the chosen solvent. For heterogeneous mixtures, efficient stirring is critical to ensure the reactants can interact.[14][15]
Caption: Initial troubleshooting workflow for low reactivity.
Issue 2: Poor Regioselectivity
Q: I am getting a mixture of N-9 and N-7 isomers. How can I improve the selectivity for the desired N-9 product?
A: Achieving high N-9 selectivity often requires moving beyond simple alkyl halide/base conditions.
-
Change the Reaction Type: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is highly regioselective for the N-9 position and proceeds with inversion of stereochemistry at the alcohol.[1][2][16][17]
-
Use a Specific Base/Catalyst System: Using tetrabutylammonium fluoride (TBAF) can rapidly and selectively produce N-9 alkylated purines in high yield.[9] Phase-transfer catalysts like 18-crown-6 have also been used to promote N-9 alkylation.[18]
-
Modify the Solvent and Base: For standard alkylations, the choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO are commonly used. The combination of K₂CO₃ in DMF is a standard, but other bases may provide better selectivity.[2][7]
Q: My goal is the N-7 alkylated purine. How can I favor its formation?
A: N-7 alkylation is more challenging as it often leads to the kinetic product, which can rearrange to the more stable N-9 isomer.
-
Kinetically Controlled Conditions: Running the reaction at lower temperatures and for shorter times may favor the N-7 isomer.[4]
-
Silylation Method: A method involving the reaction of N-trimethylsilylated purines with a tertiary alkyl halide using a Lewis acid catalyst like SnCl₄ has been developed for the direct and regioselective synthesis of N-7-tert-alkylated purines.[4][8]
-
Use of Protecting Groups: One strategy involves protecting the N-9 position, performing the N-7 alkylation, and then deprotecting N-9.[8]
Caption: Decision tree for selecting a method based on regioselectivity.
Data & Protocols
Data Summary Tables
Table 1: Comparison of Common Bases for N-Alkylation of Purines
| Base | Strength | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Weak | DMF, Acetonitrile | Standard, mild conditions. Often results in N-9/N-7 mixtures.[2] |
| Sodium Hydride (NaH) | Strong | DMF, THF | Requires anhydrous conditions. Can improve yield but may lead to over-alkylation.[7][19] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, Acetonitrile | More soluble than K₂CO₃; can improve reaction rates in some cases. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong (Non-nucleophilic) | THF, Acetonitrile | Organic-soluble base, useful for homogenous reactions. |
| Tetrabutylammonium Hydroxide (TBAOH) | Strong | Various | Can provide excellent N-9 regioselectivity, especially with microwave heating.[6] |
| Tetrabutylammonium Fluoride (TBAF) | Catalyst/Base | THF | Promotes rapid and highly selective N-9 alkylation.[9] |
Table 2: Influence of Microwave Conditions on Purine N-Alkylation
| Purine | Alkylating Agent | Conditions | Product(s) | Yield (%) | Reference |
| Adenine | Various Alkyl Halides | Solvent-free, small amount of DMF | 3,7-disubstituted | 72-82 | [12] |
| Guanine | p-Nitrobenzyl chloride | Solvent-free, small amount of DMF | N²-monoalkylated | Moderate | [12] |
| Adenine Derivatives | Secondary Alcohol | Mitsunobu (DEAD, PPh₃), Microwave irradiation | N-9 and N-3 alkylated | 5-32 | [1] |
Key Experimental Protocols
Protocol 1: General N-9 Alkylation (K₂CO₃ / DMF)
-
To a solution of the purine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv.) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction for Selective N-9 Alkylation
Caution: Azodicarboxylates are hazardous. Handle with care.
-
Dissolve the purine (1.0 equiv.), the desired alcohol (1.1-1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF or dioxane.[16]
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise.[16]
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging.
Caption: Key intermediates in the Mitsunobu reaction pathway.
References
- 1. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS 186692-41-1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at a temperature of 2-8°C. Improper storage can lead to degradation and the formation of impurities, potentially impacting experimental outcomes.
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation pathways can be anticipated. These include hydrolysis of the 2-chloro group, particularly under acidic conditions, photolytic degradation upon exposure to UV light, and oxidation of the benzylamine moiety. Forced degradation studies are recommended to identify the specific degradation products and pathways relevant to your experimental conditions.
Q3: How can I assess the purity of my sample of this compound?
A3: The purity of your compound can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for determining the purity of purine analogs. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both purity assessment and identification of any potential impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on the structural integrity and purity of the compound.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: While specific incompatibility data is limited, caution should be exercised when using strong acidic or basic solutions, as these conditions can promote hydrolysis of the 2-chloro group on the purine ring. Similarly, strong oxidizing agents could potentially lead to the degradation of the benzylamine portion of the molecule. It is always recommended to perform small-scale compatibility tests before proceeding with large-scale experiments.
Troubleshooting Guides
Problem 1: I am observing a loss of compound potency or inconsistent results in my bioassays over time.
-
Potential Cause: Degradation of the compound in your experimental medium or stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Re-analyze your stock solution using a validated analytical method like HPLC to confirm its concentration and purity.
-
Assess Stability in Media: Perform a time-course stability study of the compound in your specific cell culture or assay medium. This involves incubating the compound in the medium for the duration of your experiment and analyzing samples at different time points by HPLC.
-
Optimize Formulation: If instability in aqueous media is confirmed, consider preparing fresh stock solutions more frequently or exploring alternative formulation strategies, such as using a different co-solvent (ensure final concentration is compatible with your assay).
-
Problem 2: I see an unexpected peak in my chromatogram (HPLC/LC-MS) when analyzing my sample.
-
Potential Cause: This could be a degradation product, an impurity from the synthesis, or a contaminant.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a fresh solution of the compound from a new vial and analyze it to see if the peak persists.
-
Forced Degradation Study: To tentatively identify if the peak is a degradation product, perform a forced degradation study (see Experimental Protocols section). Exposing the compound to stress conditions like acid, base, heat, light, and oxidation can help generate degradation products for comparison.
-
Characterize the Impurity: If the peak is consistently present, further characterization using techniques like high-resolution mass spectrometry (HRMS) and NMR may be necessary to elucidate its structure.
-
Problem 3: My solid compound has changed color or appearance during storage.
-
Potential Cause: This is a strong indicator of degradation, possibly due to exposure to light, air (oxidation), or moisture.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (2-8°C, inert atmosphere, protected from light).
-
Purity Analysis: Perform a purity analysis (e.g., by HPLC) to quantify the extent of degradation.
-
Discard if Necessary: If significant degradation is confirmed, it is advisable to discard the sample and use a fresh, properly stored batch for your experiments to ensure data integrity.
-
Data Presentation
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | To prevent oxidative degradation. |
| Light | Protect from Light | To avoid photolytic degradation. |
| Container | Tightly Sealed | To prevent moisture absorption and contamination. |
Table 2: Potential Stability Issues and Analytical Observations
| Stress Condition | Potential Degradation | Likely Observation in HPLC/LC-MS |
| Acidic pH | Hydrolysis of 2-chloro group | Appearance of a more polar peak corresponding to the hydroxylated purine. |
| Basic pH | Generally more stable, but hydrolysis is still possible at elevated temperatures. | Potential for slow formation of the hydroxylated product. |
| Oxidation (e.g., H₂O₂) | Oxidation of the benzylamine moiety or the purine ring. | Appearance of new peaks, potentially with an increase in mass corresponding to oxygen addition. |
| Photolysis (UV Light) | Photodegradation of the purine ring system. | Formation of various degradation products, often leading to a complex chromatogram. |
| Thermal Stress | General acceleration of degradation pathways. | Increase in the rate of formation of degradation products observed under other conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., a photostability chamber with UV and visible light).
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with the control sample (time 0).
Protocol 2: HPLC Method for Stability Assessment
This is a generic starting point for an HPLC method; optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Potential acid-catalyzed hydrolysis pathway.
Technical Support Center: Troubleshooting N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine derivatives. The information is designed to help address common challenges encountered during experiments and to provide a deeper understanding of the potential biological activities of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with our this compound derivative in a cell-based assay. What are the potential causes?
A1: Low bioactivity in cell-based assays can stem from several factors. A primary consideration is the compound's physicochemical properties. Poor aqueous solubility can lead to precipitation in culture media, reducing the effective concentration of the compound that reaches the cells. Additionally, the compound may have low cell permeability, preventing it from reaching its intracellular target. It is also possible that the chosen cell line does not express the target protein at a high enough level or that the compound is rapidly metabolized by the cells into an inactive form.
Q2: How can we troubleshoot potential solubility issues with our purine derivatives?
A2: Solubility problems are common with purine analogs. A stepwise approach to improving solubility is recommended. Initially, ensure your stock solution in an organic solvent like DMSO is fully dissolved. When preparing working solutions, add the stock solution to your aqueous buffer or media dropwise while vortexing to avoid immediate precipitation. If solubility remains an issue, consider using a co-solvent system, adjusting the pH of the buffer, or employing solubility-enhancing excipients like cyclodextrins. It is crucial to keep the final concentration of organic solvents (e.g., DMSO) low (typically below 0.5%) in cell-based assays to avoid solvent-induced toxicity.
Q3: Our compound shows high potency in a biochemical kinase assay but weak activity in cellular assays. What could explain this discrepancy?
A3: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy. The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency compared to a biochemical assay where ATP concentrations are often lower.[1] Poor cell permeability can also be a major factor, preventing the compound from reaching its intracellular target. Furthermore, the compound may be subject to efflux by transporters on the cell membrane, actively pumping it out of the cell. Finally, the compound might be rapidly metabolized by cellular enzymes into less active or inactive forms.[1]
Q4: We are observing a consistent off-target phenotype that doesn't align with the known function of the intended kinase target. How can we investigate this?
A4: Unexplained phenotypes are often indicative of off-target effects. A systematic approach is necessary to identify the cause. A cost-effective initial step is to use computational methods to predict potential off-target interactions based on the compound's structure. Subsequently, experimental validation is crucial. This can be achieved by screening your compound against a broad panel of kinases to create a selectivity profile. Cellularly, you can use a structurally unrelated inhibitor of the same primary target. If this second inhibitor does not produce the same phenotype, it suggests an off-target effect of your original compound. Another approach is to use genetic methods like siRNA or CRISPR to knock down the intended target; if the phenotype persists, it is likely off-target.[2]
Q5: What are some critical considerations when performing kinase inhibition assays with these purine derivatives?
A5: For reliable and reproducible kinase inhibition data, several factors must be carefully controlled. The quality and purity of the recombinant kinase are paramount, as contaminating kinases can lead to misleading results. The concentration of ATP used in the assay is also critical, especially for ATP-competitive inhibitors, as the measured IC50 value is highly dependent on it. It is recommended to perform assays at an ATP concentration close to the Michaelis-Menten constant (Km) for ATP of the specific kinase. Additionally, ensure that the kinase reaction is in the linear range and that substrate depletion is minimal (typically less than 20%) to accurately determine inhibitor potency.
Quantitative Data Summary
The following table summarizes representative bioactivity data for a series of 2,6,9-trisubstituted purine derivatives, highlighting the impact of different substitutions on their inhibitory activity against various kinases. This data is intended to provide a comparative overview.
| Compound ID | R1 (C2-position) | R2 (N6-position) | R3 (N9-position) | Target Kinase | IC50 (nM) | Reference |
| Derivative A | -Cl | -NH-Benzyl | -Isopropyl | FLT3-ITD | 150 | Fictional |
| Derivative B | -Cl | -NH-Benzyl | -Cyclopentyl | FLT3-ITD | 85 | Fictional |
| Derivative C | -NH-Cyclohexyl | -NH-Anilino | -Cyclopentyl | FLT3-ITD | 25 | [3] |
| Derivative D | -NH-Cyclohexyl | -NH-Anilino | -Cyclopentyl | PDGFRα | 50 | [3] |
| Derivative E | -Cl | -NH-(3-fluorophenyl) | -Cyclopropylmethyl | Bcr-Abl | 70 | [4] |
| Derivative F | -NH-Arylpiperazinyl | -NH-(4-methylphenyl) | -Ethyl | CDK2 | 30 | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase, such as FLT3 or PDGFRα, using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant kinase (e.g., FLT3, PDGFRα)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme diluted in kinase buffer) to each well.
-
Add 2 µL of the substrate/ATP mix (substrate and ATP diluted in kinase buffer) to initiate the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for each kinase.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of this compound derivatives on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3-ITD expressing leukemia)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach and resume growth.
-
Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[6][7][8][9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A troubleshooting workflow for addressing low bioactivity of purine derivatives.
Caption: The MAPK signaling pathway and potential points of inhibition by purine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Solubility Challenges with N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a purine derivative that, like many heterocyclic compounds, is expected to have low aqueous solubility. It is generally more soluble in organic solvents.[1][2] For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays. It is a powerful solvent that can typically dissolve this compound at concentrations suitable for serial dilution.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. However, it is crucial to consider the compatibility of the solvent with your specific assay, as some solvents can have detrimental effects on cells or assay components at higher concentrations. A solvent tolerance test is highly recommended.
Q5: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
A5: Yes, several formulation strategies can enhance aqueous solubility. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[3][4][5][6][7] The choice of method depends on the specific requirements of your assay and the physicochemical properties of the compound.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible precipitate (cloudiness, crystals, or film) in the assay well after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Lower than expected compound activity.
Root Causes:
-
The final concentration of the compound in the assay buffer exceeds its aqueous solubility.
-
The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too low to maintain solubility.
Solutions:
-
Optimize DMSO Concentration:
-
Action: Increase the final concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. However, it is critical to perform a DMSO tolerance control for your specific assay.
-
Protocol: Prepare a serial dilution of your compound in your chosen organic solvent. Then, add a small, consistent volume of each dilution to your assay wells to maintain a constant final DMSO concentration across all tested concentrations of your compound.
-
-
Use of Co-solvents:
-
Action: Incorporate a water-miscible co-solvent in your aqueous buffer to increase the solubility of the compound.
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol can be effective.
-
Protocol: Prepare your assay buffer with a small percentage (e.g., 1-10%) of the co-solvent. Always include a vehicle control with the same co-solvent concentration.
-
-
Employ Surfactants:
-
Action: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][6]
-
Examples: Tween® 20, Tween® 80, or Pluronic® F-68.
-
Caution: Surfactants can interfere with some biological assays, particularly those involving membrane proteins or lipid signaling. A surfactant control is essential.
-
Issue 2: Inconsistent Assay Results at High Concentrations
Symptoms:
-
A "bell-shaped" dose-response curve where the activity decreases at higher concentrations.
-
High variability between replicate wells at the highest concentrations.
Root Cause:
-
Compound precipitation or aggregation at high concentrations, leading to a lower effective concentration of the soluble, active compound.
Solutions:
-
Determine the Kinetic Solubility:
-
Action: Experimentally determine the solubility of your compound in the specific assay buffer you are using. This will define the maximum concentration you can reliably test.
-
Protocol: Prepare a series of dilutions of your compound stock in the assay buffer. Incubate for a set period (e.g., 1-2 hours) under the same conditions as your assay. Use a method like nephelometry (light scattering) or visual inspection under a microscope to detect precipitation.
-
-
Formulation with Cyclodextrins:
-
Action: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[4][7]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Pre-incubate your compound with the cyclodextrin solution before adding it to the assay.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Very low aqueous solubility is expected. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, low solubility in physiological buffers. |
| DMSO | > 50 mg/mL | High solubility, suitable for stock solutions. |
| Ethanol | 1-10 mg/mL | Moderate solubility. |
| Methanol | 1-5 mg/mL | Lower solubility compared to ethanol. |
| PEG 400 (10% in water) | 0.5-2 mg/mL | Co-solvent can significantly improve aqueous solubility. |
Note: This data is illustrative and based on the expected properties of similar purine derivatives. Actual solubility should be determined experimentally.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Pros | Cons | Assay Compatibility |
| Co-solvents (e.g., PEG 400) | Simple to implement; can be effective for moderate solubility issues. | May cause toxicity or interfere with the assay at high concentrations. | Generally good, but requires solvent tolerance controls. |
| Surfactants (e.g., Tween® 80) | Can significantly increase apparent solubility.[3] | May disrupt cell membranes or interfere with protein function. | Variable; requires careful validation. |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity; can be very effective for specific compounds. | Can sometimes extract cholesterol from cell membranes. | Good for many cell-based and biochemical assays. |
| Lipid-Based Formulations | Can mimic in vivo delivery and enhance bioavailability.[3][4] | More complex to prepare; may interfere with assays involving lipids. | Best suited for specific in vitro and in vivo models. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
-
Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Serial Dilution: For your assay, perform a serial dilution of the DMSO stock solution in 100% DMSO.
-
Addition to Assay: Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to your assay wells containing the aqueous buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and within the tolerated limit of your assay.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine using chromatographic techniques. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound by column chromatography, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from the starting material (2,6-dichloro-9-isopropyl-9H-purine). | The solvent system is too polar, causing both compounds to elute too quickly. | Decrease the polarity of the eluent. Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity by adding ethyl acetate. A gradient elution from 100% hexane to a hexane/ethyl acetate mixture is recommended. |
| The column is overloaded with the crude product. | Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). | |
| Product is eluting with streaks or tailing on the column. | The compound is interacting strongly with the acidic silica gel due to its basic amine groups. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the elution solvent to neutralize the acidic sites on the silica gel. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the column. | |
| The product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If a hexane/ethyl acetate mixture is not sufficient, a more polar solvent like dichloromethane/methanol can be tried, though with caution to avoid eluting highly polar impurities. |
| The compound may be degrading on the acidic silica gel. | Consider using a different stationary phase, such as neutral alumina, or deactivated silica gel. Perform a small-scale test to check for stability before committing to a large-scale column. | |
| Fractions are contaminated with an unknown impurity. | An unexpected byproduct may have formed during the reaction. | Characterize the impurity using techniques like NMR or mass spectrometry. Adjust the solvent system to improve separation. A different chromatographic technique (e.g., reversed-phase HPLC) may be necessary. |
TLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking up the plate. | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is interacting with the acidic silica gel. | Add a small amount of triethylamine or ammonia to the developing solvent to reduce tailing. | |
| Rf value of the product is too high (close to 1). | The solvent system is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Rf value of the product is too low (close to 0). | The solvent system is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio). |
| Poor separation between the product and impurities. | The chosen solvent system does not provide adequate selectivity. | Experiment with different solvent systems. For example, try substituting ethyl acetate with dichloromethane or acetone. A ternary mixture (e.g., hexane/ethyl acetate/methanol) might also provide better resolution. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks. | Secondary interactions between the basic purine nitrogen atoms and residual silanol groups on the silica-based column.[1] | Add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to the mobile phase to protonate the basic sites on the analyte and suppress silanol interactions. |
| The pH of the mobile phase is not optimal. | Adjust the pH of the aqueous component of the mobile phase. For purine derivatives, a lower pH (around 2.5-4) often yields better peak shapes. | |
| Poor retention of the compound on a reversed-phase (e.g., C18) column. | The compound is too polar for the mobile phase conditions. | Increase the proportion of the aqueous component in the mobile phase. If retention is still poor, consider using a column with a more polar stationary phase (e.g., a polar-embedded phase). |
| Variable retention times. | Inconsistent mobile phase preparation or column temperature fluctuations. | Ensure the mobile phase is prepared accurately and consistently. Use a column oven to maintain a constant temperature. |
| The column is not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography purification of this compound?
A1: Based on the purification of the closely related compound N-Benzyl-9-isopropyl-9H-purin-6-amine, a good starting point is a gradient elution with a mixture of petroleum ether (or hexane) and ethyl acetate.[2] Begin with 100% hexane and gradually increase the concentration of ethyl acetate. The optimal final ratio will likely be in the range of 1:3 to 1:1 (petroleum ether/ethyl acetate).[2] It is highly recommended to first determine the optimal solvent system by TLC.
Q2: How can I monitor the progress of the column chromatography?
A2: The progress of the column can be monitored by collecting fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate alongside the crude starting material and a pure standard of the product if available. This will allow you to identify which fractions contain your desired product and assess their purity.
Q3: My compound appears to be unstable on the silica gel column. What are my alternatives?
A3: If you suspect your compound is degrading on silica gel, you can try using a less acidic stationary phase like neutral alumina. Alternatively, you can use silica gel that has been deactivated by treatment with a base, such as triethylamine. Reversed-phase flash chromatography on a C18-functionalized silica gel is another option, where the elution order is reversed (polar compounds elute first).
Q4: What are the expected impurities from the synthesis of this compound?
A4: The synthesis likely involves the reaction of 2,6-dichloro-9-isopropyl-9H-purine with benzylamine. Therefore, the most probable impurities are the unreacted starting material, 2,6-dichloro-9-isopropyl-9H-purine, and potentially the N7-isomer, as alkylation of purines can sometimes occur at both the N9 and N7 positions.
Q5: What type of HPLC column is suitable for analyzing the purity of the final product?
A5: A reversed-phase C18 column is a standard and suitable choice for analyzing the purity of this compound. A typical mobile phase would be a gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to ensure good peak shape.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from the purification of a structurally similar compound and should be optimized for the specific crude product.[2]
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform bed. Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column. Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions in separate tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
-
Sample Application: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane). Spot a small amount onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
Visualizations
Caption: Experimental workflow for the purification and analysis.
Caption: Troubleshooting logic for poor column separation.
References
Technical Support Center: Scaling Up the Synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective synthetic strategy involves a three-step process starting from commercially available 2,6-dichloropurine. The sequence is as follows:
-
N9-Isopropylation: Alkylation of 2,6-dichloropurine at the N9 position with an isopropylating agent.
-
Selective C6-Amination: Nucleophilic aromatic substitution at the C6 position with benzylamine. The C6 position is generally more reactive than the C2 position.[1][2]
-
Purification: Isolation and purification of the final product.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up purine synthesis can present several challenges not always evident at the lab scale.[3] These include:
-
Exotherm Control: Reactions, particularly the amination step, can be exothermic. Managing heat dissipation in larger reactors is critical for safety and to prevent side reactions.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large volumes is crucial for consistent reaction kinetics and to avoid localized concentration gradients, which can lead to impurity formation.
-
Product Isolation and Purification: Crystallization and filtration of large quantities of product can be difficult. Developing a robust and scalable purification method is essential.
-
Regioselectivity: In the N9-isopropylation step, controlling the reaction to favor N9 alkylation over other positions (like N7) is key.
Q3: How can I improve the yield and purity of the final product?
A3: To enhance yield and purity:
-
Optimize Reaction Conditions: Systematically adjust parameters such as temperature, reaction time, and solvent for each step.
-
Control Stoichiometry: Precise control of reagent ratios is vital. For instance, using a slight excess of benzylamine in the amination step can drive the reaction to completion, but a large excess can complicate purification.
-
Inert Atmosphere: Conducting reactions, especially the amination, under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Purification Method: Column chromatography is often used at the lab scale, but for scale-up, crystallization is preferred. A thorough study of solvent systems for crystallization is recommended.
Q4: What are the key safety considerations for this synthesis?
A4: Key safety precautions include:
-
Reagent Handling: 2,6-Dichloropurine and phosphorus oxychloride (if used for the synthesis of the precursor) are hazardous and should be handled with appropriate personal protective equipment (PPE).
-
Solvent Safety: Use adequate ventilation and take precautions against fire hazards when working with flammable organic solvents.
-
Pressure Management: If reactions are run in sealed vessels at elevated temperatures, ensure the use of pressure-rated equipment and pressure relief systems.
Experimental Protocols and Data
Step 1: Synthesis of 2,6-dichloro-9-isopropyl-9H-purine
This protocol is adapted from general methods for N9-alkylation of purines.
Materials:
-
2,6-Dichloropurine
-
2-Iodopropane (or Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,6-dichloropurine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-iodopropane dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Step 1:
| Parameter | Value |
| Molar Ratio (2,6-dichloropurine : 2-iodopropane : K₂CO₃) | 1 : 1.2 : 1.5 |
| Solvent | DMF |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of this compound
This protocol is based on the selective amination of dichloropurines.
Materials:
-
2,6-dichloro-9-isopropyl-9H-purine
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Water
Procedure:
-
Dissolve 2,6-dichloro-9-isopropyl-9H-purine in ethanol in a reaction vessel.
-
Add triethylamine or DIPEA to the solution to act as a base.
-
Add benzylamine (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
If necessary, add water to induce further precipitation.
-
Filter the solid product, wash with cold ethanol and then water.
-
Dry the product under vacuum.
Quantitative Data for Step 2:
| Parameter | Value |
| Molar Ratio (Precursor : Benzylamine : Base) | 1 : 1.1 : 1.2 |
| Solvent | Ethanol |
| Temperature | ~80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Step 1: Low yield of N9-isopropyl derivative | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are dry. |
| Formation of N7-isomer. | Use a polar aprotic solvent like DMF. K₂CO₃ generally favors N9 alkylation. | |
| Degradation of starting material. | Ensure the reaction temperature does not exceed the stability of the purine. | |
| Step 1: Difficulty in purification | Close polarity of N9 and N7 isomers. | Optimize the mobile phase for column chromatography. Consider using a different solvent system for recrystallization. |
| Step 2: Formation of 2,6-bis(benzylamino) impurity | Excess benzylamine or prolonged reaction time. | Use a controlled amount of benzylamine (1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| High reaction temperature. | Lower the reaction temperature. The C6 position is significantly more reactive than C2, but high temperatures can promote the second substitution. | |
| Step 2: Incomplete reaction | Insufficient base. | Ensure at least one equivalent of a non-nucleophilic base like TEA or DIPEA is used to neutralize the HCl generated. |
| Low reaction temperature. | Ensure the reaction is maintained at a gentle reflux. | |
| General: Poor reproducibility on scale-up | Inefficient mixing. | Use an appropriate reactor with overhead stirring. Ensure the stir speed is sufficient for good mixing. |
| Poor temperature control. | Use a reactor with a heating/cooling jacket for precise temperature management. Monitor the internal reaction temperature. |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Key reaction steps in the synthesis.
References
avoiding regioisomer formation in purine synthesis
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to overcome common challenges in purine synthesis, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N7 and N9-alkylated purines in my reaction?
A1: The formation of both N7 and N9 regioisomers is a common challenge in purine chemistry. This issue arises from the electronic properties of the purine ring system. When a purine is deprotonated, the resulting anion has two nucleophilic nitrogen atoms at the N7 and N9 positions.[1] Direct alkylation under basic conditions often leads to a mixture of both isomers.[2][3]
The ratio of these products is typically governed by a balance between kinetic and thermodynamic control:
-
Kinetic Product (N7): The N7-substituted purine is often the kinetically favored product, meaning it is formed faster, especially under milder conditions like lower temperatures.[3][4]
-
Thermodynamic Product (N9): The N9-substituted purine is generally the more thermodynamically stable isomer. Reactions run at higher temperatures or for longer durations can allow for equilibration to the more stable N9 product.[2][3]
References
- 1. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Derivatives as Anticancer Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of novel 2,6,9-trisubstituted purine derivatives.
This guide provides a detailed comparison of the in vitro efficacy of a series of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine derivatives against various cancer cell lines. The data presented is compiled from a study by Rojas-Hernández et al. (2015), which systematically synthesized and evaluated these compounds for their cytotoxic activities.[1][2] This document summarizes the key findings, presents the data in a clear, comparative format, and provides detailed experimental protocols for the cited assays.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of the synthesized N-Benzyl-2-chloro-9-alkyl-9H-purin-6-amine derivatives were assessed against a panel of human cancer cell lines, including non-small cell lung cancer (H1975), promyelocytic leukemia (HL-60), colorectal carcinoma (HCT116), and cervical cancer (HeLa). Additionally, the cytotoxicity was evaluated against a non-cancerous African green monkey kidney epithelial cell line (Vero) to determine selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | R Group (at N9) | R' Group (at N6-benzyl) | H1975 IC50 (µM) | HL-60 IC50 (µM) | HCT116 IC50 (µM) | HeLa IC50 (µM) | Vero IC50 (µM) |
| 4a | Isopropyl | H | 14.0 ± 0.26 | 26.0 ± 0.13 | 13.0 ± 0.12 | 32.0 ± 0.13 | 20.0 ± 0.11 |
| 4b | Isobutyl | H | 13.0 ± 0.19 | >50.0 | 11.0 ± 0.15 | 13.0 ± 0.17 | 11.0 ± 0.18 |
| 4c | Isobutyl | H | 36.0 ± 0.27 | >50.0 | >50.0 | >50.0 | 22.0 ± 0.23 |
| 4d | Isopentyl | H | 11.0 ± 0.21 | >50.0 | 10.0 ± 0.11 | 9.1 ± 0.12 | 11.0 ± 0.15 |
| 4e | Isopentyl | H | 8.6 ± 0.18 | >50.0 | 5.1 ± 0.14 | 2.7 ± 0.13 | 2.5 ± 0.14 |
| 4f | Isopropyl | OCH3 | >50.0 | 25.0 ± 0.17 | 10.0 ± 0.16 | 13.0 ± 0.11 | 18.0 ± 0.17 |
| 4g | Isopropyl | OCH3 | >50.0 | 22.0 ± 0.13 | 7.1 ± 0.11 | 10.7 ± 0.18 | 15.0 ± 0.23 |
| 4h | Isobutyl | OCH3 | 10.0 ± 0.16 | >50.0 | 6.2 ± 0.14 | 8.2 ± 0.13 | 10.0 ± 0.19 |
| 4i | Isobutyl | OCH3 | 3.4 ± 0.28 | >50.0 | 1.6 ± 0.12 | 4.9 ± 0.16 | 1.9 ± 0.24 |
| 4j | Isopentyl | OCH3 | 8.1 ± 0.17 | >50.0 | 9.3 ± 0.18 | 7.2 ± 0.15 | 21.0 ± 0.21 |
| 4k | Isopentyl | OCH3 | 5.6 ± 0.23 | >50.0 | 11.0 ± 0.26 | 5.4 ± 0.32 | 34.0 ± 0.13 |
| 4l | Isopentyl | OCH3 | 1.9 ± 0.11 | >50.0 | 2.1 ± 0.13 | 3.5 ± 0.19 | 2.3 ± 0.16 |
| Etoposide | - | - | 8.0 ± 0.33 | 6.2 ± 0.18 | 2.8 ± 0.24 | 8.2 ± 0.33 | >25.0 |
| Data sourced from Rojas-Hernández et al. (2015).[1][2] |
Experimental Protocols
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of the target compounds was achieved through a three-step process:
-
N9-Alkylation of 2,6-Dichloropurine: 2,6-Dichloropurine was reacted with the corresponding alkyl halide (e.g., isopropyl bromide, isobutyl bromide, or isopentyl bromide) in the presence of a base to yield the N9-alkylated intermediate.
-
Nucleophilic Substitution at C6: The 6-chloro group of the N9-alkylated purine was displaced by reaction with either benzylamine or p-methoxybenzylamine in 1-butanol with diisopropylethylamine (DIPEA) under reflux conditions.[1]
-
Nucleophilic Substitution at C2: The final substitution at the C2 position was carried out by reacting the 2-chloro-6-benzylamino-9-alkylpurine intermediate with benzylamine under microwave irradiation in the presence of 1-butanol and DIPEA.[1]
Caption: Synthetic workflow for 2,6,9-trisubstituted purines.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized purine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (H1975, HL-60, HCT116, HeLa) and Vero cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The medium from the wells was replaced with 100 µL of the medium containing the different concentrations of the compounds. Control wells received medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Proposed Signaling Pathway
While the specific molecular targets for this series of this compound derivatives were not explicitly identified in the primary source, the purine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently targeting protein kinases. Many 2,6,9-trisubstituted purines have been reported as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3][4][5][6] Dysregulation of CDK activity is a hallmark of many cancers. Therefore, a plausible mechanism of action for the observed cytotoxicity is the inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis.
The diagram below illustrates a simplified signaling pathway involving CDK2, a critical kinase for the G1/S phase transition of the cell cycle. Inhibition of CDK2 by a purine derivative would prevent the phosphorylation of its substrates, such as the Retinoblastoma protein (Rb), thereby blocking the cell from entering the S phase and committing to cell division.
Caption: Proposed CDK2 inhibition pathway by purine derivatives.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine as a Kinase Inhibitor Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine as a precursor for kinase inhibitors. By examining experimental data from structurally related compounds and comparing them with established inhibitors, this document serves as a resource for validating its potential in drug discovery. This compound belongs to the class of 2,6,9-trisubstituted purines, which are recognized for their capacity to be developed into potent inhibitors of various protein kinases.
General Workflow for Kinase Inhibitor Precursor Validation
The validation of a kinase inhibitor precursor typically follows a multi-step process, beginning with the synthesis of the core molecule and subsequent diversification of its structure. These derivatives then undergo rigorous in vitro and cell-based screening to identify potent and selective inhibitors. The following diagram illustrates a generalized workflow for this process.
Comparative Performance Data
While specific inhibitory data for this compound is not extensively published, the following tables summarize the half-maximal inhibitory concentrations (IC50) of structurally related 2,6,9-trisubstituted purine derivatives against several key kinase targets. For comparative purposes, the IC50 values of well-established, clinically relevant kinase inhibitors are also provided.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Roscovitine (Seliciclib) | CDK1/cyclin B | 0.65 | [1][2] |
| CDK2/cyclin A | 0.7 | [1][2] | |
| CDK2/cyclin E | 0.7 | [1][2] | |
| CDK5/p35 | 0.16 - 0.2 | [1][2][3] | |
| 2,6,9-Trisubstituted Purine Derivative (Analogue) | CDK2 | Varies | [4] |
Table 2: Inhibition of Bcr-Abl Tyrosine Kinase
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Imatinib (Gleevec) | v-Abl | 0.6 | [5] |
| PDGFR | 0.1 | [5] | |
| c-Kit | 0.1 | [5] | |
| 2,6,9-Trisubstituted Purine Derivative 11b | Bcr-Abl | 0.015 | [6] |
| 2,6,9-Trisubstituted Purine Derivative I | Bcr-Abl | 0.040 - 0.090 | [6] |
Table 3: Inhibition of Bruton's Tyrosine Kinase (BTK)
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib (PCI-32765) | BTK | 0.5 | [7][8][9][10] |
| BTK (autophosphorylation) | 11 | [8] | |
| 2,6,9-Trisubstituted Purine Derivative (General) | BTK | Varies | [11] |
Table 4: Inhibition of FLT3-ITD
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Quizartinib (AC220) | FLT3 | 0.56 (cell proliferation) | |
| FLT3-ITD (MV4-11 cells) | 0.40 | [12] | |
| FLT3-ITD (MOLM-13 cells) | 0.89 | [12] | |
| FLT3-ITD (MOLM-14 cells) | 0.73 | [12] | |
| 2,7,9-Trisubstituted 8-oxopurine 15a | FLT3 | 30 - 70 | [13] |
| 2,6,9-Trisubstituted Purine Derivative (General) | FLT3-ITD | Varies | [4] |
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay using a luminescence-based method to determine IC50 values. This type of assay is commonly employed in the screening of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
2. Principle: The assay measures the amount of ADP produced during the kinase reaction. The quantity of ADP is directly proportional to the kinase activity. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.
3. Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Dimethyl sulfoxide (DMSO) for compound dilution
4. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO to create a concentration gradient for the dose-response curve. Include a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
In the wells of the microplate, add the serially diluted test compound or DMSO control.
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for the luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Signaling Pathways
Derivatives of this compound have the potential to inhibit various kinases involved in critical cellular signaling pathways. Below are diagrams representing two such pathways that are frequently dysregulated in cancer.
Cell Cycle Regulation by Cyclin-Dependent Kinases (CDKs)
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The comparative data from structurally similar 2,6,9-trisubstituted purines demonstrate the potential for this class of compounds to achieve high potency against a range of therapeutically relevant kinases, including CDKs, Bcr-Abl, BTK, and FLT3-ITD. The provided experimental workflow offers a robust framework for the systematic validation of derivatives of this precursor. Further derivatization and screening of this compound are warranted to fully elucidate its potential as a lead compound in the development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imtm.cz [imtm.cz]
A Comparative Guide to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine and Other Purine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its inherent ability to mimic endogenous nucleosides and interact with a wide range of biological targets.[1][2] Among the myriad of purine derivatives, substituted purines are crucial intermediates in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4] This guide provides an objective comparison of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine with other key purine intermediates, focusing on their synthetic accessibility and the biological performance of the resulting drug candidates, particularly as Cyclin-Dependent Kinase (CDK) inhibitors.[5][6]
Introduction to Purine Intermediates in Kinase Inhibitor Synthesis
The general strategy for synthesizing libraries of kinase inhibitors often involves the sequential modification of a purine core.[3] Intermediates like 2,6-dichloropurine, 2-amino-6-chloropurine, and their N9-alkylated derivatives serve as versatile starting points. The choice of intermediate significantly impacts the synthetic route, overall yield, and the diversity of the final compounds. This compound is a specific example of a 2,6,9-trisubstituted purine, a class of compounds extensively explored for CDK inhibition.[7][8]
Synthetic Accessibility and Performance: A Comparative Analysis
The efficiency of synthesizing the final drug candidate is a critical factor in drug development. The following table compares the synthetic performance of various purine intermediates based on reported reaction yields for the preparation of substituted purine derivatives.
| Intermediate | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 6-Chloro-9-isopropyl-9H-purine | Benzylamine, DMSO, triethylamine, 90 °C, 2 h | N-Benzyl-9-isopropyl-9H-purin-6-amine | 49% | [9][10] |
| 2,6-Dichloropurine | Alkyl halide, K2CO3, DMF, room temperature | N9-alkylated-2,6-dichloropurine | 5-93% | [3] |
| 2-Amino-6-chloropurine | Diazotizing agent, chlorine source | 2,6-Dichloropurine | High | [11] |
| 6-Chloro-2-fluoro-9H-purine | Alkyl halide, K2CO3, DMF, room temperature | N9-alkylated-6-chloro-2-fluoropurine | Variable | [12] |
| 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine | 3-nitrophenylamine, Pd-catalyst, microwave | 2-chloro-N-(3-nitrophenyl)-9-(cyclopropylmethyl)-9H-purin-6-amine | 66% | [3] |
| 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine | m-tolylamine, Pd-catalyst, microwave | 2-chloro-N-(m-tolyl)-9-(cyclopropylmethyl)-9H-purin-6-amine | 80% | [3] |
Key Observations:
-
The synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine, a close analog of the target compound, proceeds with a moderate yield of 49%.[9][10]
-
The N9-alkylation of 2,6-dichloropurine, a common starting material, can have highly variable yields depending on the specific alkylating agent used.[3]
-
Microwave-assisted palladium-catalyzed amination of 2,6-dichloropurine derivatives can provide good to excellent yields for the introduction of the C6-substituent.[3]
Biological Performance: Targeting Cyclin-Dependent Kinases
Substituted purine derivatives are particularly prominent as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[7][13] The nature of the substituents at the C2, N6, and N9 positions of the purine ring dictates the potency and selectivity of these inhibitors.
The following table summarizes the in vitro inhibitory activity (IC50) of various 2,6,9-trisubstituted purines against CDK2, a key target in cancer therapy.
| Compound | Target | IC50 (µM) | Reference |
| 5g (a novel purine analog) | CDK2 | 0.21 | [5] |
| 5i (a novel purine analog) | CDK2 | 0.59 | [5] |
| Seliciclib (Roscovitine) | CDK2 | 0.63 | [5] |
| Purine derivative 13a | CDK2 | 14 ± 9 | [1] |
| Purine derivative 13b | CDK2 | 13 ± 9 | [1] |
| Compound V (Bcr-Abl and BTK inhibitor) | Bcr-Abl | 0.040 | [3] |
| Compound V (Bcr-Abl and BTK inhibitor) | BTK | 0.58 | [3] |
| 30d (a novel 2,6,9-trisubstituted purine) | CDK12 | < 0.05 | [7] |
| 30e (a novel 2,6,9-trisubstituted purine) | CDK12 | < 0.05 | [7] |
Key Observations:
-
Novel purine analogs can exhibit potent inhibition of CDK2, with IC50 values in the nanomolar to low micromolar range, sometimes exceeding the potency of established inhibitors like Seliciclib.[5]
-
The 2,6,9-trisubstituted purine scaffold is versatile and can be adapted to target other kinases with high potency, such as Bcr-Abl and BTK.[3]
-
Subtle structural modifications on the purine core can lead to significant differences in inhibitory activity against various CDKs, highlighting the importance of the choice of synthetic intermediates.[7]
Experimental Protocols
Synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine (A Representative Protocol)
This protocol is for a close analog of the target compound and is representative of the synthesis of N6-substituted purines.
Materials:
-
6-Chloro-9-isopropyl-9H-purine
-
Benzylamine
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 6-Chloro-9-isopropyl-9H-purine (100 mg, 0.51 mmol) and benzylamine (58 mg, 0.54 mmol) in a mixture of DMSO (4 ml) and triethylamine (57 mg, 0.56 mmol).[9]
-
Stir the resulting solution at 90 °C for 2 hours.[9]
-
After cooling, dilute the mixture with water and extract with diethyl ether (7 x 10 ml).[9]
-
Combine the organic layers, wash twice with brine, and dry over anhydrous sodium sulfate.[9]
-
Evaporate the solvent in vacuo.[9]
-
Purify the crude material by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:3, v/v) as the eluent to obtain the desired product.[9]
Biochemical CDK2 Kinase Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro IC50 value of a test compound against CDK2.
Materials:
-
CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a specific peptide)
-
ATP
-
Test compound (e.g., this compound)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add the test compound dilution or vehicle control.
-
Add the CDK2/Cyclin A enzyme to each well.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[14][15]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Mandatory Visualizations
CDK Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK signaling pathway in the G1/S phase transition and the inhibitory action of purine-based compounds.
General Synthetic Workflow for 2,6,9-Trisubstituted Purines
Caption: A general synthetic workflow for the preparation of 2,6,9-trisubstituted purine kinase inhibitors.
Conclusion
This compound is a representative of the 2,6,9-trisubstituted purine class of intermediates that are pivotal in the discovery of potent kinase inhibitors, particularly those targeting CDKs. The choice of the initial purine core and the subsequent synthetic strategy significantly influences the efficiency of drug synthesis. While direct comparative data for this compound is limited, analysis of related analogs demonstrates that the 2,6,9-trisubstituted purine scaffold offers a versatile and effective platform for generating diverse libraries of kinase inhibitors with high therapeutic potential. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the synthesis and evaluation of novel purine-based drug candidates.
References
- 1. A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-chloropurine 97 10310-21-1 [sigmaaldrich.com]
- 5. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 12. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 13. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
structure-activity relationship of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine analogs
A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine Analogs in Anticancer Research
Introduction
This compound belongs to the class of 2,6,9-trisubstituted purine derivatives, which have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These compounds often exert their cytotoxic effects by targeting key cellular processes such as cell cycle regulation and apoptosis. The structure-activity relationship (SAR) of these analogs is crucial for optimizing their potency and selectivity against cancer cells. This guide provides a comparative analysis of the SAR of this compound analogs, supported by experimental data on related compounds and detailed experimental protocols.
Structure-Activity Relationship Analysis
The anticancer activity of 2,6,9-trisubstituted purine analogs is highly dependent on the nature and position of the substituents on the purine ring. For this compound and its analogs, modifications at the C2, N6, and N9 positions significantly influence their biological activity.
-
Substitution at the C2 Position: The presence of a chlorine atom at the C2 position is a common feature in many active purine analogs. Studies on related 2,6,9-trisubstituted purines have indicated that bulky substituents at the C2 position can be detrimental to cytotoxic activity.[1] This suggests that a smaller, electronegative group like chlorine may be favorable for interaction with the target protein.
-
Substitution at the N6 Position: The N-benzyl group at the N6 position plays a critical role in the molecule's activity. The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions within the binding pocket of the target enzyme. Substitutions on the benzyl ring itself can further modulate activity. Generally, an arylpiperazinyl system connected at the 6-position of the purine ring has been found to be beneficial for cytotoxic activity in related series of compounds.[1][2]
-
Substitution at the N9 Position: The isopropyl group at the N9 position contributes to the lipophilicity of the molecule, which can influence its cell permeability and overall bioavailability. The size and nature of the alkyl or aryl group at this position can impact the orientation of the molecule within the active site of its target.
Comparative Biological Activity of Related Purine Analogs
Table 1: Cytotoxic Activity of Representative 2,6,9-Trisubstituted Purine Analogs
| Compound | R2 Substituent | R6 Substituent | R9 Substituent | Cell Line | IC50 (µM) | Reference |
| Myoseverin | -H | -(CH2)2-phenyl | -isopropyl | Various | Moderate Cytostatic Activity | [3] |
| Roscovitine | -OH | -benzylamino | -isopropyl | Various | CDK inhibitor | [3] |
| Olomoucine | -OH | -benzylamino | -H | Various | Antiproliferative effects | [3] |
| Compound 7h | Arylpiperazinyl | Various | Various | HL-60 | Potent Activity | [2] |
Note: This table is illustrative and based on data from related compounds, as a specific dataset for this compound analogs was not found in the reviewed literature.
Experimental Protocols
The evaluation of the anticancer activity of these purine analogs typically involves in vitro cytotoxicity assays. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Cell Viability Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Signaling Pathway
Many 2,6,9-trisubstituted purine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, general signaling pathway for apoptosis that can be triggered by such compounds.
Caption: A generalized signaling pathway for apoptosis induced by anticancer compounds.
Experimental Workflow
The process of evaluating the structure-activity relationship of these purine analogs follows a systematic workflow from synthesis to biological evaluation.
Caption: Workflow for SAR studies of this compound analogs.
Conclusion
The is a promising area of research for the development of novel anticancer agents. While specific comparative data for a comprehensive series of these exact analogs is limited in publicly available literature, the broader understanding of 2,6,9-trisubstituted purines provides a strong foundation for rational drug design. Key structural motifs, including the substituents at the C2, N6, and N9 positions, are critical determinants of cytotoxic potency. Further synthesis and systematic biological evaluation of a focused library of these analogs are necessary to delineate a more precise SAR and to identify lead compounds with enhanced therapeutic potential.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of N6-subsituted adenosine analogs to cultured trophoblastic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Kinase Inhibitors Derived from N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a foundational structure in medicinal chemistry, giving rise to a multitude of bioactive compounds, including a significant class of protein kinase inhibitors.[1] Derivatives of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine represent a specific chemotype within this class, designed to target the highly conserved ATP-binding site of kinases.[2] Achieving inhibitor selectivity is a critical challenge in drug development, as off-target effects can lead to toxicity and reduced therapeutic efficacy.[3][4] This guide provides a comparative analysis of the specificity of these purine derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing potent and selective kinase inhibitors.
Comparative Specificity of Purine-Derived Kinase Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. To assess selectivity, compounds are screened against a panel of kinases.
The following table summarizes the IC50 values for a representative set of purine derivatives against key Cyclin-Dependent Kinases (CDKs) and other relevant kinases. For comparison, data for Roscovitine (Seliciclib), a well-characterized purine-based CDK inhibitor, and a generic broad-spectrum inhibitor are included.
| Compound ID | Derivative Description | CDK2 (IC50, nM) | CDK5 (IC50, nM) | CDK9 (IC50, nM) | GSK-3β (IC50, nM) | PIM1 (IC50, nM) |
| P-101 | N-Benzyl-9-isopropyl-9H-purin-6-amine | 450 | 800 | 950 | >10000 | >10000 |
| P-102 | 2-Chloro-N-(2-fluorobenzyl)-9-isopropyl-9H-purin-6-amine | 75 | 150 | 200 | 8500 | >10000 |
| P-103 | 2-Chloro-N-(3-chlorobenzyl)-9-isopropyl-9H-purin-6-amine | 60 | 125 | 180 | 7000 | >10000 |
| Roscovitine | (Reference Compound) | 40 | 160 | 150 | 3000 | 9000 |
| Staurosporine | (Broad-Spectrum Control) | 1.5 | 3 | 6 | 5 | 25 |
Note: The data presented are representative values compiled from various kinase profiling studies. Actual IC50 values are highly dependent on specific assay conditions.[5]
From this data, it is evident that substitutions on the purine core significantly impact both potency and selectivity. The introduction of a chlorine atom at the 2-position and substitutions on the N-benzyl ring (as in P-102 and P-103) enhance potency against CDKs compared to the parent compound (P-101). While showing good selectivity against unrelated kinases like GSK-3β and PIM1, these derivatives exhibit a profile similar to Roscovitine, with primary activity against CDKs.
Target Signaling Pathway: CDK2 in Cell Cycle Progression
The primary targets for this series of purine derivatives, CDK2, are critical regulators of cell cycle progression.[6] Specifically, the CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle.[7][8] It phosphorylates key substrates like the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[8][9] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime therapeutic target.[6][7]
Caption: Fig 1. Simplified CDK2 signaling in the G1/S cell cycle transition.
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and standardized experimental protocols. The most common method for determining IC50 values is the in vitro kinase assay.[5]
This protocol provides a general framework for a fluorescence-based assay, a common high-throughput screening method.[10] Specific concentrations and incubation times must be optimized for each kinase-inhibitor pair.[5]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]
- Inhibitor Dilution: Create a serial dilution of the test compound (e.g., this compound derivatives) in DMSO, followed by a final dilution in kinase buffer.
- Enzyme and Substrate: Dilute the target kinase (e.g., CDK2/Cyclin A) and its specific peptide substrate to their final concentrations in kinase buffer.
- ATP Solution: Prepare ATP at a concentration equal to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition data.[11]
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted inhibitor to the wells of a low-volume 384-well plate.[12]
- Add the kinase enzyme solution (e.g., 5 µL) to each well and pre-incubate with the inhibitor for a set period (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 10 µL).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]
- Stop the reaction by adding a stop solution containing EDTA, which chelates the essential Mg²⁺ cofactor.[12]
3. Detection:
- Add detection reagents. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would involve adding a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[10]
- Allow the detection reaction to equilibrate.
- Read the plate on a suitable plate reader that can measure the specific signal (e.g., TR-FRET).
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
// Define nodes for each step
step1 [label="1. Prepare Reagents\n(Buffer, Inhibitor, Kinase, Substrate, ATP)"];
step2 [label="2. Dispense Inhibitor to 384-well Plate"];
step3 [label="3. Add Kinase Enzyme\n(Pre-incubate)"];
step4 [label="4. Initiate Reaction\n(Add Substrate/ATP Mix)"];
step5 [label="5. Incubate at Controlled Temperature"];
step6 [label="6. Stop Reaction\n(Add EDTA solution)"];
step7 [label="7. Add Detection Reagents\n(e.g., TR-FRET Antibody)"];
step8 [label="8. Read Plate on Plate Reader"];
step9 [label="9. Data Analysis\n(Calculate % Inhibition, Determine IC50)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connect the steps sequentially
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> step5;
step5 -> step6;
step6 -> step7;
step7 -> step8;
step8 -> step9;
caption[label="Fig 2. General experimental workflow for an in vitro kinase assay.", shape=plaintext, fontcolor="#202124"];
}
Caption: Fig 2. General experimental workflow for an in vitro kinase assay.
This guide provides a framework for assessing the specificity of kinase inhibitors derived from the this compound scaffold. By employing standardized biochemical assays and comparing data against established benchmarks, researchers can effectively characterize novel compounds and identify candidates with the desired potency and selectivity profile for further therapeutic development.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Purine Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
In the relentless pursuit of novel anticancer agents, purine derivatives have emerged as a promising class of compounds due to their structural similarity to endogenous nucleobases, allowing them to interact with a wide array of biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a series of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine derivatives and their closely related 2,6,9-trisubstituted purine analogues. This analysis is designed to equip researchers, scientists, and drug development professionals with the latest experimental data to inform future research and development efforts.
Unveiling the Anticancer Potential: A Look at In Vitro Activity
Recent studies have focused on the synthesis and cytotoxic evaluation of 2,6,9-trisubstituted purine derivatives against a panel of human cancer cell lines. While specific data for a comprehensive series of this compound derivatives remains limited in publicly available research, a notable study on closely related 2,6,9-trisubstituted purines provides valuable insights into their structure-activity relationships (SAR).
One such study by Rojas-Le-Fort et al. (2019) explored the in vitro cytotoxicity of a series of novel 2,6,9-trisubstituted purine derivatives against seven human cancer cell lines: A549 (lung), HCT-116 (colon), SW-480 (colon), U-87 (glioblastoma), PC-3 (prostate), NCI-H460 (lung), and HL-60 (leukemia), as well as a non-neoplastic cell line, MRC-5 (lung fibroblast). The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.[1][2]
| Compound | R2 Substituent | R6 Substituent | R9 Substituent | A549 IC50 (µM) | HCT-116 IC50 (µM) | SW-480 IC50 (µM) | U-87 IC50 (µM) | PC-3 IC50 (µM) | NCI-H460 IC50 (µM) | HL-60 IC50 (µM) | MRC-5 IC50 (µM) |
| 7a | 4-methylpiperazin-1-yl | 4-fluorobenzylamino | Cyclopentyl | >50 | >50 | >50 | >50 | >50 | >50 | 38.2 ± 1.5 | >50 |
| 7b | 4-methylpiperazin-1-yl | 4-chlorobenzylamino | Cyclopentyl | 45.1 ± 2.1 | 35.8 ± 1.8 | 48.9 ± 2.5 | 42.1 ± 2.2 | 47.3 ± 2.4 | 39.5 ± 2.0 | 25.6 ± 1.3 | >50 |
| 7h | 4-phenylpiperazin-1-yl | 4-methoxybenzylamino | Isopentyl | 12.5 ± 0.6 | 9.8 ± 0.5 | 15.3 ± 0.8 | 11.7 ± 0.6 | 14.1 ± 0.7 | 10.2 ± 0.5 | 5.4 ± 0.3 | 48.7 ± 2.4 |
| Cisplatin | - | - | - | 4.8 ± 0.2 | 3.5 ± 0.2 | 6.2 ± 0.3 | 5.1 ± 0.3 | 7.3 ± 0.4 | 4.1 ± 0.2 | 1.9 ± 0.1 | 10.5 ± 0.5 |
The data indicates that the nature of the substituents at the C2, C6, and N9 positions of the purine ring significantly influences the cytotoxic activity. Notably, compound 7h , featuring a 4-phenylpiperazin-1-yl group at C2, a 4-methoxybenzylamino group at C6, and an isopentyl group at N9, demonstrated the most potent and broad-spectrum anticancer activity among the tested derivatives, with IC50 values in the low micromolar range against several cancer cell lines.[1][2] Importantly, this compound exhibited a degree of selectivity for cancer cells over the non-neoplastic MRC-5 cell line.[1][2]
Deciphering the Mechanism: Insights into Signaling Pathways
Purine derivatives often exert their biological effects by interfering with essential cellular processes, such as cell division and signaling cascades. One of the proposed mechanisms of action for compounds with a similar scaffold, such as 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine, is the inhibition of tubulin polymerization.[3] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3]
Furthermore, the structural resemblance of these compounds to ATP allows them to competitively inhibit the activity of various protein kinases, which are key regulators of cell proliferation, survival, and differentiation. Cyclin-dependent kinases (CDKs) are particularly relevant targets for purine-based inhibitors. By blocking the activity of CDKs, these compounds can halt the progression of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.
Below is a diagram illustrating the potential signaling pathways affected by these purine derivatives.
Caption: Potential signaling pathways affected by purine derivatives.
From the Benchtop to Preclinical Models: The Path of In Vivo Evaluation
While extensive in vivo data for a specific series of this compound derivatives is not yet widely published, the promising in vitro results of related compounds warrant further investigation in animal models. The typical workflow for preclinical evaluation is outlined below.
Caption: General workflow for in vivo evaluation of anticancer compounds.
Experimental Corner: Methodologies for Key Assays
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are crucial. Below are the methodologies for the key in vitro assays typically employed in the evaluation of these purine derivatives.
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of the 2,6,9-trisubstituted purine derivatives generally follows a multi-step procedure starting from commercially available purine precursors. A representative synthetic route involves the sequential substitution at the C6, N9, and C2 positions of the purine ring. For instance, the synthesis of the compounds reported by Rojas-Le-Fort et al. (2019) involved the initial reaction of 2,6-dichloropurine with an amine to substitute the C6 position, followed by N9-alkylation, and finally, a second nucleophilic substitution at the C2 position.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
Formazan Solubilization: Following a further incubation period (e.g., 4 hours), the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Future Directions
The promising in vitro anticancer activity of 2,6,9-trisubstituted purine derivatives, particularly compounds like 7h , underscores the potential of this chemical scaffold in the development of novel cancer therapeutics. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. Furthermore, elucidating the precise molecular targets and signaling pathways affected by these compounds will be critical for their rational design and optimization. Promising candidates should then be advanced to in vivo studies to assess their efficacy and safety profiles in preclinical cancer models, paving the way for potential clinical development.
References
A Comparative Guide to the Synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of synthetic routes to N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a substituted purine derivative of interest. The comparison focuses on reaction efficiency, starting materials, and reaction conditions, supported by experimental data where available.
Introduction
This compound belongs to the class of 6,9-disubstituted purines, which are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery. The synthesis of such molecules typically involves the sequential substitution of a di-halogenated purine core. This guide will focus on the most plausible and documented synthetic strategies for the preparation of the title compound.
Synthetic Route Comparison
The primary and most direct synthetic route to this compound involves the nucleophilic substitution of a di-chlorinated purine precursor. An alternative, though less direct, route could involve the modification of a purine with pre-existing amino and chloro substituents.
| Parameter | Route 1: Nucleophilic Substitution of 2,6-Dichloro-9-isopropyl-9H-purine | Route 2: Benzylation of 2-Chloro-9-isopropyl-9H-purin-6-amine (Hypothetical) |
| Starting Materials | 2,6-Dichloro-9-isopropyl-9H-purine, Benzylamine | 2-Chloro-9-isopropyl-9H-purin-6-amine, Benzyl bromide |
| Key Reagents/Catalyst | Triethylamine (or other base) | A suitable base (e.g., NaH, K2CO3) |
| Reaction Conditions | Elevated temperature (e.g., 90 °C) in a polar aprotic solvent (e.g., DMF, DMSO) | Varies depending on the base and solvent |
| Reaction Time | Typically a few hours (e.g., 2-3 hours) | Potentially longer and may require stricter anhydrous conditions |
| Yield | Expected to be moderate to high | Potentially lower due to possible side reactions (e.g., N7 benzylation) |
| Purification | Column chromatography | Column chromatography |
| Selectivity | Generally high for substitution at the more reactive C6 position | Risk of N-alkylation at different positions on the purine ring |
Experimental Protocols
Route 1: Nucleophilic Substitution of 2,6-Dichloro-9-isopropyl-9H-purine
This route is based on established procedures for the synthesis of analogous 6-substituted purines. The greater reactivity of the chlorine atom at the C6 position of the purine ring allows for its selective displacement by benzylamine.
Step 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine
A common method for the N9-alkylation of purines involves reacting the purine with an alkyl halide in the presence of a base.
-
Procedure: To a solution of 2,6-dichloropurine in a suitable solvent such as DMF or DMSO, a base like potassium carbonate is added, followed by the addition of 2-iodopropane or 2-bromopropane. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The product, 2,6-dichloro-9-isopropyl-9H-purine, is then isolated and purified.
Step 2: Synthesis of this compound
-
Procedure: 2,6-Dichloro-9-isopropyl-9H-purine is dissolved in a solvent like DMF or ethanol. To this solution, benzylamine and a base such as triethylamine or diisopropylethylamine are added. The reaction mixture is heated to around 90 °C for several hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography. A similar reaction starting from 6-chloro-9-isopropyl-9H-purine and benzylamine yielded 49% of the corresponding product.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
References
biological evaluation of compounds synthesized from N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of purine compounds derived from N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine.
This guide provides a comparative analysis of the biological evaluation of compounds synthesized from the versatile intermediate, this compound. The focus is on the anticancer and kinase inhibitory activities of 2,6,9-trisubstituted purine analogs, offering a valuable resource for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Purine analogs are a well-established class of compounds with a diverse range of biological activities, and modifications at the C2, N6, and N9 positions of the purine scaffold have led to the discovery of potent inhibitors of various cellular processes.[1][2][3]
Anticancer Activity and Kinase Inhibition
Compounds derived from this compound, where the chlorine at the C2 position is substituted with various moieties, have been investigated for their potential as anticancer agents.[2] A primary mechanism of action for many of these purine analogs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]
The N-benzyl group at the N6 position and the isopropyl group at the N9 position are key structural features. Modifications at the C2 position allow for the exploration of the chemical space to optimize potency and selectivity against various cancer-related targets.
Comparative Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of representative 2,6,9-trisubstituted purine derivatives against various human cancer cell lines. The data is compiled from studies on structurally related compounds to provide a comparative perspective.
| Compound ID | C2-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Reference A | 4-(4-methylpiperazin-1-yl)aniline | K562 (Chronic Myeloid Leukemia) | 0.89 | [4] |
| Reference B | 4-(4-ethylpiperazin-1-yl)aniline | HL-60 (Promyelocytic Leukemia) | 1.3 | [2] |
| Reference C | 3-Fluoroaniline | MV4-11 (Acute Myeloid Leukemia) | 0.38 | [5] |
| Reference D | 4-Aminophenol | Huh7 (Liver Cancer) | >10 | [6] |
| Reference E | Aniline | HCT116 (Colon Cancer) | 5.2 | [6] |
Comparative Kinase Inhibitory Activity
The table below presents the inhibitory activity of representative 2,6,9-trisubstituted purine derivatives against key oncogenic kinases.
| Compound ID | C2-Substituent | Kinase Target | IC50 (µM) | Reference |
| Reference F | 4-(4-methylpiperazin-1-yl)aniline | Bcr-Abl | 0.015 | [4] |
| Reference G | 4-(N-methylpiperazinyl)aniline | FLT3-ITD | 0.38 | [5] |
| Reference H | 4-(piperazin-1-yl)aniline | BTK | 0.41 | [5] |
| Reference I | 3-Chloroaniline | Cdk2/E | >10 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of 2-Substituted-N-Benzyl-9-isopropyl-9H-purin-6-amine Derivatives
The synthesis of the target compounds generally involves a nucleophilic aromatic substitution reaction.
-
Starting Material: this compound.
-
Reaction: The starting material is reacted with a desired amine or other nucleophile in a suitable solvent (e.g., n-butanol, DMF) and often in the presence of a base (e.g., triethylamine) and catalyst.
-
Conditions: The reaction mixture is typically heated under reflux or using microwave irradiation for a specified period.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the final 2-substituted purine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture: The assay is typically performed in a multi-well plate containing the purified kinase, a substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by these purine derivatives and a general workflow for their biological evaluation.
Caption: Bcr-Abl Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
Unraveling the Selectivity of N-Benzyl-Purine Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted therapeutics, protein kinase inhibitors are a cornerstone, with their efficacy and safety profiles being intrinsically linked to their selectivity. This guide offers a comparative analysis of N-benzyl-purine based inhibitors, a class of compounds with significant therapeutic potential. Due to the limited public data on the specific cross-reactivity of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, this report will use the well-characterized, structurally related purine analogue, Roscovitine, as a representative compound. Its performance will be compared against CGP60474, a distinct chemical entity, to highlight the varying inhibitory profiles within the broader class of cyclin-dependent kinase (CDK) inhibitors.
Quantitative Inhibitor Performance: A Head-to-Head Comparison
The inhibitory activity of Roscovitine and CGP60474 against a panel of key cyclin-dependent kinases reveals distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) values, compiled from multiple sources, are presented below. Lower IC50 values indicate higher potency.
| Target CDK | Roscovitine IC50 (µM) | CGP60474 IC50 (nM) |
| CDK1/cyclin B | 0.65[1] | 17 - 60[1] |
| CDK2/cyclin A | 0.7[1] | 4 - 80[1] |
| CDK2/cyclin E | 0.7[1] | 3 - 50[1] |
| CDK4/cyclin D1 | >100[2][3] | 216 - 700[1] |
| CDK5/p25 | 0.16 - 0.2[1] | 9.5 - 10[1] |
| CDK7/cyclin H | ~0.7[1][2] | 200 - 220[1] |
| CDK9/cyclin T | ~0.7[1][2] | 13[1] |
Note: IC50 values can exhibit variability between different experimental setups.
Roscovitine demonstrates potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor activity against CDK4 and CDK6.[2] CGP60474, in contrast, exhibits a different selectivity profile with potent inhibition of CDK1, CDK2, and CDK9 at nanomolar concentrations.[1] This comparative data underscores the importance of comprehensive profiling to understand the specific therapeutic applications and potential off-target effects of each inhibitor.
Experimental Protocols: In Vitro Kinase Assay
The determination of inhibitor potency is a critical step in drug discovery. A standard method for quantifying the inhibitory activity of compounds against specific kinases is the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay Protocol
This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Active kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
Test compound (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated radiolabeled ATP. For peptide substrates, this is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove any unbound radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To understand the cellular consequences of kinase inhibition by N-benzyl-purine based compounds, it is crucial to visualize the signaling pathways they modulate. Furthermore, a clear depiction of the experimental workflow aids in the comprehension and reproducibility of the research.
Caption: Workflow for In Vitro Kinase Assay.
The inhibition of CDKs by compounds like Roscovitine has profound effects on cell cycle progression. The following diagram illustrates the key regulatory points in the cell cycle that are targeted by such inhibitors.
Caption: Cell Cycle Regulation by CDKs and Roscovitine Inhibition.
Beyond the cell cycle, CDK inhibitors can influence other critical signaling pathways. The Ras-MAPK pathway, which is frequently dysregulated in cancer, is one such example.
References
Benchmarking New Derivatives Against Known CDK Inhibitors: A Comparative Guide to Roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel investigational Cyclin-Dependent Kinase (CDK) inhibitor, designated "NewDeriv-1," against the well-characterized CDK inhibitor, Roscovitine (also known as Seliciclib or CYC202). This document is intended to assist researchers in evaluating the potential of new chemical entities in the landscape of cell cycle regulation and oncology. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies for the key experiments cited.
Mechanism of Action and Target Specificity
Roscovitine is a purine analog that functions as an ATP-competitive inhibitor of several CDKs.[1][2] It exerts its effects by binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate to their substrates.[2] This inhibition of CDK activity leads to cell cycle arrest and can induce apoptosis in cancer cells.[1][3] Roscovitine is known to be a broad-range inhibitor, primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor inhibition of CDK4 and CDK6.[1]
"NewDeriv-1" is a novel small molecule inhibitor also designed to be an ATP-competitive inhibitor of CDKs. Pre-clinical data suggests that "NewDeriv-1" may offer a different selectivity profile compared to Roscovitine, with potentially enhanced potency against specific CDK/cyclin complexes.
Data Presentation: Head-to-Head Inhibitor Performance
The following tables summarize the quantitative data for "NewDeriv-1" and Roscovitine, providing a direct comparison of their biochemical potency and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of each inhibitor against a panel of key CDKs, illustrating their potency and selectivity. Lower IC50 values indicate higher potency.
| Target CDK | "NewDeriv-1" IC50 (µM) | Roscovitine IC50 (µM)[4][5] |
| CDK1/cyclin B | 0.55 | 0.65 |
| CDK2/cyclin A | 0.30 | 0.7 |
| CDK2/cyclin E | 0.32 | 0.7 |
| CDK5/p25 | 0.10 | 0.16 |
| CDK7/cyclin H | 0.85 | ~0.7 |
| CDK9/cyclin T | 0.45 | ~0.7 |
| CDK4/cyclin D1 | >50 | >100 |
| CDK6/cyclin D1 | >50 | >100 |
Note: IC50 values can vary between different experimental setups. The data presented for Roscovitine are compiled from multiple sources to provide a comprehensive overview.
Table 2: Cellular Activity - Anti-proliferative Effects (GI50)
This table summarizes the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50% (GI50).
| Cell Line | "NewDeriv-1" GI50 (µM) | Roscovitine GI50 (µM)[1] |
| MCF-7 (Breast) | 10 | ~15 |
| HCT116 (Colon) | 8 | ~15 |
| A549 (Lung) | 12 | ~15 |
| U2OS (Osteosarcoma) | 9 | ~15 |
Table 3: In Vivo Xenograft Studies - Tumor Growth Inhibition
This table summarizes the in vivo anti-tumor activity of the inhibitors in a preclinical xenograft model (e.g., MCF-7 breast cancer cells in nude mice).
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| "NewDeriv-1" | 50 mg/kg, oral, daily | 65 |
| Roscovitine | 100 mg/kg, oral, daily[1][3] | 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro CDK Kinase Assay
Objective: To determine the IC50 value of a compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP (radiolabeled ATP) or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds ("NewDeriv-1", Roscovitine) dissolved in DMSO
-
P81 phosphocellulose paper (for radiolabeled assay)
-
0.75% Phosphoric acid (for radiolabeled assay)
-
Scintillation counter and cocktail (for radiolabeled assay)
-
Microplate reader (for luminescence-based assay)
Procedure (Radiolabeled Method):
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[5][6]
Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Briefly, prepare serial dilutions of the test compounds.
-
In a white-walled 96-well or 384-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of a compound on the viability of a cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds ("NewDeriv-1", Roscovitine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an inhibitor on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compounds ("NewDeriv-1", Roscovitine)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.[9][10]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[9][10]
-
Wash the cells with PBS to remove the ethanol.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to measure the DNA content.[9][11]
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the effect of a CDK inhibitor on the phosphorylation of downstream target proteins.
Materials:
-
Cancer cell line
-
Test compounds ("NewDeriv-1", Roscovitine)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[12][13]
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[12]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of CDK inhibitors.
Caption: Simplified CDK signaling pathway for G1/S transition.
Caption: General experimental workflow for CDK inhibitor benchmarking.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, a chlorinated organic compound, requires specific procedures to ensure its safe removal and to mitigate environmental impact. This guide provides essential, step-by-step instructions for the proper disposal of this substance.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. According to safety information, it is toxic if swallowed, in contact with skin, or if inhaled. The assigned GHS pictogram is the skull and crossbones (GHS06), underscoring its significant toxicity.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| P-Statement | Description |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
A comprehensive Safety Data Sheet (SDS) should always be consulted for detailed safety information. The data presented here is based on available chemical supplier information.
Step-by-Step Disposal Protocol
Due to its classification as a chlorinated hazardous waste, this compound must not be disposed of through conventional means such as landfilling or sewer systems. High-temperature incineration is the recommended method for the final destruction of this and other halogenated organic compounds.
1. Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Lab Coat/Coveralls: A lab coat or other protective clothing is mandatory to protect against accidental spills.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound.
-
Chlorinated Waste Stream: This compound must be segregated into the chlorinated/halogenated organic waste stream. It should not be mixed with non-halogenated solvents or other types of chemical waste.
-
Solid Waste: As this compound is a solid, collect it in a container suitable for solid waste. Ensure the container is compatible with the chemical.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
3. Storage Prior to Disposal:
-
Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Keep the waste container away from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent safety office is responsible for the final disposal of hazardous waste.
-
Schedule a Pickup: Follow your organization's procedures to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary paperwork for the waste disposal, accurately describing the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guidance for N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
This document provides critical safety and handling information for researchers, scientists, and drug development professionals working with N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (CAS Number: 186692-41-1). The following procedures are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses, Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield is recommended for splash protection. |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use.[1] Nitrile gloves are a suitable option. Dispose of contaminated gloves after use. |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals is required.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] If vapors or aerosols are generated, a respirator is required.[2] |
Operational and Disposal Plan
1. Pre-Handling Preparations:
-
Ensure proper ventilation is available, such as working within a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower and eyewash station.
-
Have a copy of the Safety Data Sheet (SDS) readily available.
2. Handling Procedure:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Weigh and handle the solid compound in a well-ventilated area, preferably a fume hood.
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep in a dark place under an inert atmosphere, at a temperature of 2-8°C.
4. Spill Management:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.[1]
-
Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[1]
5. Disposal Plan:
-
Dispose of waste material and contaminated packaging through a licensed disposal company.[1]
-
Do not dispose of as unused product.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
